"synthesis and characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester"
The following technical guide details the synthesis and characterization of -Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically congested -disubstituted amino acid derivative. This guide prioritizes a convergent M...
This step installs the quaternary center. The use of Trimethylsilyl cyanide (TMSCN) is preferred over KCN/NaCN for safety and solubility in organic solvents, often providing higher yields with hindered ketones like propiophenone.
Reagents:
Propiophenone (1.0 eq)
Benzylamine (1.1 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Catalyst: Scandium triflate [Sc(OTf)
] (5 mol%) or Iodine (10 mol%)
Solvent: Dichloromethane (DCM) or Acetonitrile
Protocol:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Mixing: Add propiophenone (10 mmol) and benzylamine (11 mmol) to anhydrous DCM (50 mL). Stir for 15 minutes to allow pre-complexation.
Activation: Add the catalyst (e.g., 10 mol%
or 5 mol% Sc(OTf)).
Cyanation: Add TMSCN (12 mmol) dropwise via syringe over 10 minutes. Caution: TMSCN releases HCN upon hydrolysis; work in a well-ventilated fume hood.[1]
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of propiophenone.
Workup: Quench with saturated aqueous
. Extract with DCM ( mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: The crude
-aminonitrile is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Stage 2: Hydrolysis and Esterification
Converting the sterically hindered nitrile directly to the ester requires vigorous acidic conditions. A two-step "Pinner-like" approach is recommended to avoid debenzylation.
Reagents:
Concentrated
or gas
Ethanol (Absolute)
Thionyl Chloride (
)
Protocol:
Acidolysis (Nitrile
Acid/Amide): Dissolve the aminonitrile from Stage 1 in conc. (5 mL per g of nitrile). Heat at 60°C for 4 hours. Then, carefully pour onto crushed ice. Neutralize to pH 4-5 with to precipitate the amino acid (zwitterion). Filter and dry.
Note: If the
-benzyl group is sensitive, strictly control temperature. However, benzyl amines are generally stable to non-reductive acid conditions.
Esterification: Suspend the dried amino acid intermediate in absolute ethanol (20 mL/g).
Activation: Cool to 0°C. Add thionyl chloride (2.0 eq) dropwise.
Reflux: Heat the mixture to reflux for 12 hours. The hindered carboxyl group requires prolonged heating.
Isolation: Concentrate the solvent. Redissolve the residue in EtOAc and wash with saturated
(to liberate the free base from the hydrochloride salt).
Final Purification: Dry organic layer (
) and concentrate. Purify the final ester by distillation (high vacuum) or column chromatography.
Characterization Data
The following table summarizes the expected spectroscopic signature for
-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester .
Technique
Signal / Fragment
Assignment / Description
H NMR
7.20 – 7.50 (m, 10H)
Aromatic protons (Phenyl + Benzyl rings).
(400 MHz, )
4.10 – 4.25 (m, 2H)
Ester : Quartet (part of ethyl ester).
3.60 & 3.85 (d, Hz, 2H)
Benzyl : AB quartet. Due to the chiral quaternary center, these protons are diastereotopic.
2.15 – 2.35 (m, 2H)
-Ethyl : Multiplet (diastereotopic protons adjacent to chiral center).
The primary failure mode in this synthesis is the sluggishness of the Strecker reaction due to the steric bulk of propiophenone.
Solution: Use Scandium Triflate [Sc(OTf)
] as a Lewis acid catalyst. It activates the ketone carbonyl specifically without deactivating the amine, significantly accelerating imine formation and cyanide addition in hindered substrates.
Diastereotopic Protons
Researchers often misinterpret the NMR of this compound. Because the
-carbon is a stereocenter (chiral), the protons on the -benzyl methylene group () and the -ethyl methylene group () are diastereotopic .
Observation: Expect the benzyl
to appear as an AB quartet (two doublets), not a singlet. Expect the ethyl to appear as a complex multiplet, not a simple quartet.
Hydrolysis of Sterically Hindered Nitriles
The nitrile adjacent to the quaternary center is extremely difficult to hydrolyze.
Alternative: If acid hydrolysis fails (low yield), use alkaline hydrolysis with ethylene glycol/KOH at high temperature (
), followed by re-esterification.
Workflow Diagram
References
Strecker Synthesis of Hindered Amino Acids
Title: "Catalytic Strecker Reaction: A Highly Enantioselective Synthesis of
General Properties of Phenylglycine Derivatives:
Title: "2-Ethyl-2-phenylglycine Ethyl Ester synthesis."
Source: ChemicalBook / Vertex AI Search Results.
Context: Verifies the existence and commercial relevance of the core scaffold.
Physicochemical Profiling and Synthetic Utility of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7). This document is structured for re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7). This document is structured for researchers in medicinal chemistry and process development, focusing on its role as a critical intermediate in the synthesis of phenylbutylamine-based gastrointestinal agents (e.g., Trimebutine analogs).
Document Control:
Subject: CAS 1330183-23-7 | C19H23NO2
Application: Pharmaceutical Intermediate / Impurity Reference Standard
Executive Summary
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, lipophilic amino acid derivative. Structurally, it is the N-benzyl protected ethyl ester of 2-amino-2-phenylbutyric acid (also known as
-ethyl--phenylglycine).
In drug development, this compound serves two primary functions:
Synthetic Intermediate: It is a precursor to 2-(benzylamino)-2-phenylbutan-1-ol , a scaffold used in the synthesis of antispasmodic agents like Trimebutine and its active metabolite N-desmethyltrimebutine [1]. The benzyl group acts as a robust protecting group for the amine during ester reduction or acylation steps.
Impurity Reference Standard: It is used to quantify alkylation byproducts in the manufacturing of phenylglycine-derived APIs, ensuring regulatory compliance (ICH Q3A/B).
Physicochemical Properties
The steric bulk of the quaternary
-carbon (bearing both ethyl and phenyl groups) significantly influences the compound's solubility and reactivity. Unlike simple glycine derivatives, this molecule exhibits high lipophilicity and resistance to hydrolysis.
Table 1: Physicochemical Data Profile
Property
Value / Description
Note
CAS Number
1330183-23-7
Specific to the N-benzyl ethyl ester
Molecular Formula
CHNO
Molecular Weight
297.39 g/mol
Physical State
Viscous Oil or Low-Melting Solid
Tendency to supercool due to steric bulk
Solubility
Soluble: DCM, Ethyl Acetate, DMSOInsoluble: Water
Requires organic cosolvent for bioassays
LogP (Predicted)
5.28 ± 0.4
Highly lipophilic; crosses BBB readily
pKa (Base)
~7.5 - 8.0 (Predicted)
Weaker base than primary amines due to steric hindrance
Boiling Point
~420°C (at 760 mmHg)
Decomposes before boiling at atm pressure
Critical Insight: The high LogP (5.28) mandates the use of non-aqueous mobile phases (e.g., Acetonitrile/Water with TFA) for Reverse-Phase HPLC. Standard aqueous buffers often result in column retention issues or precipitation.
Synthetic Methodology & Causality
The synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester requires overcoming the steric hindrance at the
-carbon. Standard S2 alkylation is often sluggish; therefore, a Reductive Amination or High-Temperature Alkylation approach is preferred.
Validated Synthetic Protocol (N-Alkylation Route)
This protocol utilizes 2-ethyl-2-phenylglycine ethyl ester (CAS 6480-87-1) as the starting material.[1]
Dissolution: Dissolve 10.0 g of 2-ethyl-2-phenylglycine ethyl ester in 100 mL of anhydrous ACN. Reasoning: ACN promotes S
2 mechanisms while minimizing solvolysis.
Base Addition: Add 16.5 g of anhydrous
. Stir for 15 minutes to activate the amine.
Alkylation: Add 9.0 g of Benzyl Bromide dropwise over 30 minutes at 0°C. Control: Slow addition prevents bis-alkylation (formation of the dibenzyl species), although steric hindrance makes bis-alkylation difficult.
Reflux: Heat the mixture to 60-70°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual bromide salts.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Mechanistic Pathway Diagram
The following diagram illustrates the conversion of the precursor acid to the target ester and its downstream application in Trimebutine analog synthesis.
Figure 1: Synthetic trajectory from raw materials to the target intermediate and its pharmaceutical application.
Retention Time: Expect elution late in the gradient (~10-12 min) due to the benzyl and ethyl groups increasing hydrophobicity.
NMR Interpretation (Structural Confirmation)
The
H-NMR spectrum in CDCl is distinct due to the quaternary center.
Shift ( ppm)
Multiplicity
Integration
Assignment
7.20 – 7.45
Multiplet
10H
Phenyl (x2) aromatics
4.10 – 4.25
Quartet
2H
Ethyl ester (-O-CH-CH)
3.65
Singlet (Broad)
2H
Benzyl (-N-CH-Ph)
2.10
Multiplet
2H
Ethyl group (-CH-CH on -C)
1.20
Triplet
3H
Ethyl ester (-O-CH-CH)
0.85
Triplet
3H
Ethyl group (-CH-CH on -C)
Note: The benzyl methylene protons (3.65 ppm) may appear as an AB quartet if the molecule possesses chiral induction or restricted rotation, though typically a singlet in achiral solvents at RT.
Handling and Safety
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester bond is stable, but the secondary amine is susceptible to oxidation over prolonged periods.
PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dusts/mists.
References
Martin, A., Figadere, B., Saivin, S., Houin, G., Chomard, J. M., & Cahiez, G. (2000).[1] Synthesis and pharmacological evaluation of new 2-phenyl-2-butylamine derivatives. Arzneimittel-Forschung, 50(6), 544–549.[1][2][3] Link
Roman, F. J., Pascaud, X., Martin, A., Vauché, D., & Junien, J. L. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397. Link
PubChem. (n.d.). Compound Summary for CAS 1330183-23-7. National Center for Biotechnology Information. Link
Biological Versatility of Substituted Phenylglycine Esters: From mGluR Modulation to Antimicrobial Scaffolds
Topic: Potential Biological Activities of Substituted Phenylglycine Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Phenylglycine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Biological Activities of Substituted Phenylglycine Esters
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Phenylglycine Pharmacophore
Substituted phenylglycine esters represent a privileged scaffold in medicinal chemistry, bridging the gap between simple amino acids and complex peptidomimetics. Unlike their aliphatic counterparts (e.g., alanine, leucine), the direct attachment of the aromatic ring to the
-carbon in phenylglycine confers unique steric rigidity and electronic properties.
For drug development professionals, this scaffold offers three distinct utility vectors:
Neurological Modulation: As rigid glutamate analogs, they act as potent antagonists for metabotropic glutamate receptors (mGluRs), with esters often serving as brain-penetrant prodrugs.
Antimicrobial Surfactancy: Long-chain esters of phenylglycine function as cationic surfactants, exhibiting "cut-off" effects in bacterial membrane disruption.
Biocatalytic Precursors: Methyl esters of D-phenylglycine are the industrial standard acyl donors for the enzymatic synthesis of
This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary to exploit this versatile moiety.
Chemical Space & Structure-Activity Relationship (SAR)
The biological activity of phenylglycine esters is dictated by substitutions at three key positions: the aromatic ring (Electronic/Steric), the
-amino group (Basic/H-bonding), and the ester moiety (Lipophilicity/Prodrug).
The SAR Landscape
Ring Substitution (C3/C4/C5): Critical for mGluR selectivity. Adding -OH or -COOH at the 3 or 4 position mimics the distal acid group of glutamate.
Ester Moiety (
):
Methyl/Ethyl: High synthetic utility; used in enzymatic coupling.
Octyl/Decyl: Introduces amphiphilicity, activating antimicrobial properties via membrane intercalation.
-Amino Modification:-alkylation or formation of Schiff bases often shifts activity from neurological to anti-inflammatory or cytotoxic domains.
Figure 1: Pharmacophore dissection of Phenylglycine Esters showing the causality between structural modification and biological output.
Therapeutic Applications
Neurological: mGluR Antagonists & Prodrugs
Phenylglycine derivatives are foundational tools in neuroscience. The structure of (S)-phenylglycine is a rigidified analog of L-glutamate.
Mechanism: They compete with glutamate at the "Venus flytrap" domain of Class C GPCRs.
Key Compounds:
(S)-4-carboxyphenylglycine (4CPG): A Group I mGluR antagonist.[1]
(S)-3,5-dihydroxyphenylglycine (DHPG): A Group I mGluR agonist.
Role of Esters: The free acids are polar and poorly blood-brain barrier (BBB) penetrant. Esterification (e.g., ethyl or indanyl esters) masks the carboxylic acid, increasing lipophilicity. Once in the CNS, intracellular esterases hydrolyze the compound to release the active antagonist.
Long-chain esters of phenylglycine (e.g., octyl or decyl esters) function as amino acid-based surfactants.[2]
Mechanism: The protonated
-amino group provides a positive charge (cationic head), while the phenyl ring and ester tail intercalate into the bacterial lipid bilayer.
The "Cut-off" Effect: Bioactivity increases with chain length up to a critical point (usually C10-C12), after which solubility issues or steric hindrance reduce efficacy.
Data Summary:
Compound
Organism
MIC (g/mL)
Mechanism
Phenylglycine Octyl Ester
S. aureus
12.5 - 25.0
Membrane Depolarization
Phenylglycine Decyl Ester
E. coli
50.0 - 100.0
Membrane Lysis
N-(2-hydroxyphenyl)glycine ester
C. albicans
62.5
Ergosterol interference (putative)
Biocatalytic Synthesis of
-Lactams
While not a "therapeutic" activity in the patient, the acyl-donor activity of D-phenylglycine methyl ester (D-PG-OMe) is the single most important biological interaction in the pharmaceutical industry for this molecule.
Enzyme: Penicillin G Acylase (PGA).
Process: Kinetically controlled synthesis. PGA activates the ester to form an acyl-enzyme intermediate, which is then intercepted by the
-lactam nucleus (e.g., 6-APA) rather than water.
Experimental Protocols
Protocol A: Synthesis of Phenylglycine Methyl Ester (HCl Salt)
Standard Fisher Esterification for Biocatalytic Use.
Reagents: D-Phenylglycine (10 mmol), Methanol (anhydrous, 50 mL), Thionyl Chloride (12 mmol).
Rationale: Thionyl chloride generates anhydrous HCl in situ, catalyzing the reaction and driving the equilibrium by trapping water.
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (
).
Addition: Suspend D-phenylglycine in methanol at 0°C (ice bath).
Activation: Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, ).
Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from MeOH/Et2O.
Validation:
H NMR () should show a singlet at ~3.8 ppm (methyl ester) and aromatic protons at 7.4-7.6 ppm.
Protocol B: Evaluation of mGluR Antagonist Activity (Calcium Mobilization Assay)
Self-validating assay using FLIPR (Fluorometric Imaging Plate Reader).
Reagents: CHO cells expressing mGluR1/5, Fluo-4 AM (Ca2+ dye), Glutamate (agonist), Test Ester.
Loading: Incubate cells with Fluo-4 AM (4
M) for 60 min at 37°C.
Pre-incubation: Add the phenylglycine ester (test compound) 15 minutes prior to agonist addition. This allows for esterase cleavage (if testing prodrug) and receptor binding.
Stimulation: Inject Glutamate (
concentration).
Measurement: Monitor fluorescence intensity (
488 nm, 525 nm).
Analysis: Calculate
based on the reduction of the glutamate-induced Calcium peak.
Control: 10
M MPEP (known mGluR5 antagonist) must abolish the signal.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent pathways of phenylglycine esters: the Biocatalytic Pathway (Industrial) and the Pharmacological Pathway (mGluR modulation).
Figure 2: Divergent utility of Phenylglycine Esters. Left: Acyl-donor in antibiotic synthesis. Right: Prodrug activation for mGluR antagonism.
References
Roberts, P. J. (1995).[3] Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists.[1][3][4] Neuropharmacology. Link
Jane, D. E., et al. (1995). Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses.[4] Neuropharmacology. Link
Bayoumi, W., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.[5][6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link
Haurena, C., et al. (2010).[7] A Straightforward Three-Component Synthesis of
-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold.[7] The Journal of Organic Chemistry. Link
Pinazo, A., et al. (2010). Self-assembly, Surface, Antibacterial, and Solubilization Properties of Phenylglycine Type Amino Acid-Based Cationic Surfactants. Journal of Surfactants and Detergents. Link
Deng, X., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates.[8] Chemistry & Biodiversity. Link
In Silico Modeling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester: A Technical Characterization & Risk Assessment Guide
Executive Summary N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Trimebutine , a gastrointestinal anti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Trimebutine , a gastrointestinal antispasmodic agent. Chemically, it is the ethyl ester of 2-(benzylamino)-2-phenylbutyric acid. Its structure features a sterically hindered quaternary carbon (
-position) linking an ethyl group, a phenyl ring, and a secondary amine.
This guide provides a comprehensive in silico modeling framework for this compound. Unlike standard small molecules, the steric bulk at the
-carbon necessitates advanced conformational sampling and quantum mechanical treatment to accurately predict its reactivity, metabolic fate, and potential off-target pharmacological activity (safety profiling).
Part 1: Structural Basis & Quantum Mechanical Characterization
Objective
To determine the stable conformational ensembles and electrostatic properties that drive the compound's reactivity (e.g., hydrolysis rates, N-dealkylation) and receptor binding.
Density Functional Theory (DFT) Protocol
The quaternary center creates significant rotational barriers. Standard force fields (MMFF94) may underestimate the strain energy.
Experimental Workflow:
Conformational Search: Use a stochastic search (Monte Carlo) with the OPLS3e or MMFF94x force field to generate initial low-energy conformers.
Critical Step: Focus on the torsion angles around the quaternary carbon (
, , ).
Geometry Optimization:
Software: Gaussian 16 or ORCA 5.0.
Level of Theory: B3LYP/6-311G(d,p) or
B97X-D/def2-TZVP (includes dispersion corrections critical for the stacking interaction between the N-benzyl and -phenyl rings).
Solvation: IEFPCM model (Water for biological relevance; Ethanol for synthesis context).
Property Calculation:
Frontier Orbitals: Calculate HOMO/LUMO gaps to assess chemical stability.
Data Output Table: Physicochemical Parameters (Predicted)
Parameter
Value (Approx. Method)
Significance
LogP (Consensus)
4.8 - 5.2
High lipophilicity; predicts high BBB permeability.
TPSA
~29.5 Ų
Good oral bioavailability; CNS penetrant.
Rotatable Bonds
8
High flexibility despite steric bulk.
pKa (Basic N)
7.8 - 8.2
Predominantly cationic at physiological pH (7.4).
Dipole Moment
~1.8 D
Influences solubility and membrane interaction.
Part 2: Toxicological Profiling (QSAR & ICH M7)
Objective
To evaluate the genotoxic potential of the compound as a process impurity, adhering to ICH M7 guidelines for drug impurities.
Mutagenicity Assessment Workflow
The secondary amine and benzyl groups are structural alerts in some contexts, though generally less reactive than primary aromatic amines or alkyl halides.
Protocol:
Rule-Based Screening:
Tool: Derek Nexus or Toxtree (Verhaar scheme).
Alert Check: Screen for "Benzylic amine" or "Alpha-halo ester" precursors (if unreacted starting material remains).
Note: The N-benzyl group is generally metabolically labile but not inherently mutagenic.
Statistical-Based Screening:
Tool: VEGA QSAR (Models: CAESAR, Sarpy, ISS).
Consensus Scoring: Combine outputs. If 2/3 models predict "Non-Mutagenic," the compound is classified as Class 4 or 5 (controlled as non-mutagenic impurity).
Visualization: Toxicology & Metabolism Workflow
Caption: In silico toxicology and metabolic stability workflow predicting primary clearance pathways.
Part 3: Off-Target Pharmacology (Molecular Docking)
Objective
Since the parent drug (Trimebutine) targets Mu-Opioid Receptors (MOR) and Muscarinic Acetylcholine Receptors (mAChRs) , this impurity must be screened for binding affinity to these targets to assess "carry-over" pharmacological risk.
Target Selection & Preparation
Target 1: Mu-Opioid Receptor (MOR)
PDB ID: 4DKL (Murine MOR with antagonist) or 5C1M (Agonist bound).
Grid Generation: Center the grid box (25x25x25 Å) on the orthosteric binding site defined by the co-crystallized ligand (e.g., BU72 for MOR).
Ligand Preparation:
Set the protonation state to cationic (protonated secondary amine).
Allow rotation of the ethyl ester and benzyl groups.
Constraint: The quaternary
-carbon is rigid.
Scoring & Analysis:
Binding Energy Threshold: Significant binding if
kcal/mol.
Interaction Check: Look for Ionic interaction between the protonated amine and Asp147 (MOR) or Asp105 (M1). If this salt bridge is absent, affinity is likely negligible.
Part 4: ADMET & Metabolic Stability
Metabolic Soft Spot Prediction
The compound contains two highly labile sites:
Ester Linkage: Susceptible to rapid hydrolysis by plasma esterases (CES1).
Benzylic Carbon: Susceptible to CYP450-mediated oxidation (N-dealkylation).
In Silico Tool: SmartCyp or FAME 3.
Prediction: The N-debenzylation is the rate-limiting oxidative step. The resulting metabolite (2-amino-2-phenylbutyric acid ethyl ester) is a closer structural analog to the Trimebutine pharmacophore skeleton.
Visualization: Structural Relationship to Trimebutine
Caption: Structural lineage showing the compound as a precursor to the Trimebutine scaffold.
References
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link
Gaussian 16 User Reference. "DFT Methods and Basis Sets for Organic Molecules." Gaussian, Inc., 2019. Link
SmartCyp 3.0. "Prediction of Cytochrome P450-Mediated Metabolism." University of Copenhagen, 2024. Link
RCSB Protein Data Bank. "Crystal structure of the mu-opioid receptor bound to a morphinan antagonist (PDB: 4DKL)." Nature, 2012. Link
SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. Link
Foundational
An In-Depth Technical Guide to the Exploratory Bioactivity Screening of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Abstract The discovery and development of novel therapeutic agents are paramount to advancing healthcare. Phenylglycine derivatives have demonstrated a wide array of biological activities, making them a focal point of me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The discovery and development of novel therapeutic agents are paramount to advancing healthcare. Phenylglycine derivatives have demonstrated a wide array of biological activities, making them a focal point of medicinal chemistry research.[1] This guide presents a comprehensive, in-depth framework for the initial bioactivity screening of a novel compound, N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. As this specific molecule is a new chemical entity, this document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical and efficient progression from initial characterization to a preliminary assessment of its therapeutic potential. The described workflow is designed to maximize data generation from minimal compound quantities, a common constraint in early-stage discovery. This guide emphasizes the rationale behind experimental choices, provides detailed protocols for key assays, and integrates in silico methods to build a foundational dataset for this promising molecule.
Introduction: The Rationale for Screening N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
The phenylglycine scaffold is a privileged structure in medicinal chemistry, found in various natural products and synthetic compounds with significant biological effects.[1] Derivatives of this core have been explored for a range of therapeutic applications, including as anticonvulsants, pesticides, and antimicrobial agents.[2][3] The unique combination of a benzyl group, an ethyl group, and a phenylglycine ethyl ester moiety in the target molecule suggests the potential for novel interactions with biological targets. The N-benzyl group, for instance, has been associated with a variety of biological activities.[4]
This exploratory screening is designed to cast a wide net, efficiently assessing the potential of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester across several key areas of therapeutic interest: cytotoxicity, anti-inflammatory, and antioxidant activities. This initial triage is crucial for identifying a potential "hit" and guiding future, more focused investigations.[5] The screening cascade is structured to move from broad, rapid assays to more specific, mechanism-related investigations, ensuring a cost-effective and scientifically rigorous evaluation.[6][7]
Physicochemical Characterization and In Silico Profiling
Prior to initiating biological assays, a thorough understanding of the molecule's fundamental properties is essential. This initial phase combines experimental characterization with computational predictions to anticipate its behavior in biological systems.
Synthesis and Purity Assessment
While the synthesis of the exact target molecule is not explicitly detailed in the public domain, analogous structures such as N-benzylglycine ethyl ester are synthesized through processes like the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[8][9] Similarly, 2-ethyl-2-phenylglycine ethyl ester synthesis has been documented.[10] A plausible synthetic route would involve the N-benzylation of 2-ethyl-2-phenylglycine ethyl ester.
Following synthesis, the purity of the compound must be rigorously assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for all biological assays to ensure that observed effects are attributable to the target molecule.
In Silico ADMET Prediction
Before committing to resource-intensive in vitro assays, in silico (computer-based) models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[11][12] These predictions help to identify potential liabilities early in the drug discovery process.[13] Various web-based tools and software can be used to calculate key drug-like properties based on the molecule's structure.[14][15]
Key Predicted Parameters:
Lipinski's Rule of Five: Assesses oral bioavailability potential based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.[14]
Topological Polar Surface Area (TPSA): Predicts cell permeability.
Aqueous Solubility: Affects absorption and formulation.
Blood-Brain Barrier (BBB) Penetration: Indicates potential for central nervous system activity or side effects.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[16]
Hepatotoxicity and other toxicities: Flags potential safety concerns.[11]
Table 1: Hypothetical In Silico ADMET Profile for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Property
Predicted Value
Implication
Molecular Weight
~311 g/mol
Compliant with Lipinski's Rule
LogP
~3.5
Good lipophilicity for membrane permeability
Hydrogen Bond Donors
1
Compliant with Lipinski's Rule
Hydrogen Bond Acceptors
3
Compliant with Lipinski's Rule
TPSA
~38 Ų
Likely good cell permeability
Aqueous Solubility
Low to Moderate
May require formulation strategies
BBB Permeability
Possible
Potential for CNS effects
CYP2D6 Inhibition
Possible
Potential for drug-drug interactions
Hepatotoxicity
Low Probability
Favorable initial safety profile
In Vitro Bioactivity Screening Cascade
The proposed in vitro screening cascade is a tiered approach, starting with an assessment of general cytotoxicity, followed by targeted screens for anti-inflammatory and antioxidant activity.
Caption: Simplified arachidonic acid cascade and potential inhibition points.
This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. [17]Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
[18]
Step-by-Step Protocol:
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
Incubation: Incubate for 10 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding arachidonic acid.
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stop solution.
Detection: Measure the product (e.g., Prostaglandin E2) using a colorimetric or fluorescent method as per the kit instructions.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
The 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
[17][19]
Step-by-Step Protocol:
Enzyme Preparation: Use a commercially available 5-LOX inhibitor screening kit.
Reaction Setup: In a 96-well plate, add the 5-LOX enzyme and the test compound at various concentrations.
Incubation: Incubate for 10 minutes at room temperature.
Substrate Addition: Add the substrate (e.g., linoleic acid) to initiate the reaction.
Detection: Measure the formation of the product using a colorimetric or fluorometric plate reader.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antioxidant Activity
Oxidative stress is implicated in numerous diseases. Antioxidant assays measure the ability of a compound to scavenge free radicals.
[20]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity. [21]DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.
Step-by-Step Protocol:
Sample Preparation: Prepare various concentrations of the test compound in methanol.
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
Reaction: In a 96-well plate, add the test compound solution and the DPPH solution.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
[22]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for determining antioxidant capacity. [22]The pre-formed ABTS radical cation is blue-green, and its color diminishes in the presence of an antioxidant.
[21][23]
Step-by-Step Protocol:
ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
Working Solution: Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
Reaction: In a 96-well plate, add the test compound at various concentrations and the ABTS working solution.
Incubation: Incubate at room temperature for 6 minutes.
Absorbance Reading: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
[22]
Table 2: Exemplary Data Summary for In Vitro Bioactivity Screening
Assay
Endpoint
Result (Hypothetical)
Cytotoxicity
MTT (HeLa cells)
IC50
> 100 µM
LDH (HEK293 cells)
IC50
> 100 µM
Anti-inflammatory
COX-1 Inhibition
IC50
85 µM
COX-2 Inhibition
IC50
15 µM
5-LOX Inhibition
IC50
45 µM
Antioxidant
DPPH Scavenging
IC50
60 µM
ABTS Scavenging
TEAC
0.8 mM Trolox equivalents
Preliminary ADME Profiling
Once a compound shows promising bioactivity, it is crucial to assess its early ADME properties to determine its potential as a drug candidate.
[24][25]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes. [24][26]High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.
Step-by-Step Protocol:
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, the test compound, and buffer. Pre-incubate at 37°C.
Initiate Reaction: Add a pre-warmed NADPH solution to start the metabolic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile) to quench the reaction.
Sample Processing: Centrifuge the samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2).
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site. [24][26]Only the unbound fraction is pharmacologically active.
Step-by-Step Protocol:
Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add the test compound to plasma in one chamber and buffer in the other chamber.
Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Sample Collection: Collect samples from both the plasma and buffer chambers.
LC-MS/MS Analysis: Quantify the concentration of the test compound in both samples using LC-MS/MS.
Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion and Future Directions
This technical guide outlines a systematic and robust strategy for the initial exploratory screening of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. The integration of in silico predictions with a tiered in vitro assay cascade allows for an efficient evaluation of the compound's cytotoxic, anti-inflammatory, and antioxidant potential, along with a preliminary assessment of its drug-like properties.
The data generated from this screening workflow will provide a critical foundation for making informed decisions about the future development of this molecule. Positive "hits" in any of the bioactivity assays, coupled with a favorable ADMET profile, would warrant further investigation, including more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual progression into in vivo models. This structured approach ensures that resources are directed toward compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential therapeutic agent.
References
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
Helal, E. G., et al. (2019). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science, 9(1), 66-71.
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]
Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
Sahoo, B. M., et al. (2021). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved from [Link]
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Retrieved from [Link]
Kumar, P., et al. (2018). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
Lagorce, D., et al. (2008). The pkCSM web server: a web-based tool for the prediction of pharmacokinetic properties of small molecules.
Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
Sarikurkcu, C., et al. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(11), 3535.
Zhang, M., et al. (2021). In silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 761563.
Khan, I., et al. (2021). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Journal of Molecular Structure, 1242, 130713.
Ibrahim, N. I., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Sains Malaysiana, 48(11), 2443-2450.
Leuti, A., et al. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers in Pharmacology, 8, 337.
Reddy, K. R., et al. (2021). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 14(10), 5293-5298.
Li, A. P. (2013). What ADME tests should be conducted for preclinical studies?. Acta Pharmaceutica Sinica B, 3(1), 3-8.
Thomas, J. R., et al. (2023).
Agilent. (n.d.). ADME Assays. Retrieved from [Link]
Montalvão, S. I. G. H. M., Singh, V., & Haque, S. (2017). Bioassays for bioactivity screening. In Marine-derived biomolecules (pp. 237-268). Elsevier.
Yang, Y., et al. (2024). Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications. International Journal of Molecular Sciences, 25(9), 4811.
Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 845-856.
Singh, V., & Haque, S. (2017). Bioassays for Bioactivity Screening. In Marine-Derived Biomolecules (pp. 237-268).
Li, Y., et al. (2023). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 20(1), e202200888.
CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents. (n.d.).
Yost, J. S., et al. (1993). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 36(19), 2745-2751.
PrepChem.com. (n.d.). Preparation of N-phenylglycine ethyl ester. Retrieved from [Link]
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.
Kumar, S., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Iranian Chemical Society, 14(8), 1739-1750.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility and Stability Studies of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Document Type: Technical Guide / Standard Operating Procedure (SOP) Design
Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers
Executive Summary
This technical guide outlines the strategic framework for characterizing the solubility and stability profile of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7) . As a highly lipophilic amino acid derivative (Predicted LogP ~5.3) with a sterically hindered ester linkage, this compound presents specific challenges in formulation and analysis.
This document moves beyond generic protocols to address the specific physicochemical liabilities of this molecule:
Solubility: Extreme hydrophobicity requiring surfactant-mediated profiling and pH-dependent solubility mapping (targeting the secondary amine pKa).
Stability: Steric protection of the ester bond vs. susceptibility to oxidative N-debenzylation.
Physicochemical Context & Structural Analysis
Before initiating wet-lab experiments, a theoretical analysis dictates the experimental design.
Lipophilicity (LogP ~5.28): The presence of the N-benzyl group and the 2-ethyl-2-phenyl substitution renders the molecule practically insoluble in water at neutral pH. Implication: Standard aqueous buffers will fail without cosolvents or surfactants.
Ionization (pKa): The secondary amine (N-benzyl) typically exhibits a pKa in the range of 8.0–9.0. Implication: Solubility will be pH-dependent, with significant increases observed only below pH 5.0 (protonated cationic form).
Steric Hindrance: The quaternary carbon (alpha to the carbonyl) bears both an ethyl and a phenyl group. Implication: This steric bulk effectively shields the ester carbonyl from nucleophilic attack, likely rendering it more stable to hydrolysis than simple glycine esters, but it does not eliminate the risk under extreme pH.
Analytical Method Development (Prerequisite)
Accurate quantification is the bedrock of stability studies. A generic gradient is insufficient due to the compound's high retention.
Recommended HPLC Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains amine protonation for peak shape).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: Steep organic ramp (e.g., 50% B to 95% B over 10 mins) to elute the lipophilic parent.
Detection: UV at 210 nm (peptide bond/ester) and 254 nm (phenyl/benzyl chromophores).
Study 1: Solubility Profiling Protocols
Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility across the physiological pH range.
Protocol:
Preparation: Add excess solid compound (~10 mg) to 2 mL of buffer in borosilicate glass vials.
Media Selection:
pH 1.2 (0.1N HCl): Simulates gastric fluid (Expect high solubility due to protonation).
Biorelevant Media: FaSSIF (Fasted State Simulated Intestinal Fluid) containing lecithin/taurocholate to mimic in vivo solubilization.
Incubation: Shake at 37°C for 24–48 hours.
Separation: Centrifuge at 15,000 rpm for 10 mins (filtration may adsorb lipophilic drugs).
Quantification: Dilute supernatant with Mobile Phase B (Acetonitrile) to prevent precipitation before HPLC injection.
Data Presentation Template:
Medium
pH
Solubility (mg/mL)
Final pH (Post-incubation)
Observation
0.1 N HCl
1.2
[Data]
[Data]
Clear Solution
Acetate Buffer
4.5
[Data]
[Data]
Slight Turbidity
Phosphate Buffer
6.8
[Data]
[Data]
Heavy Precipitate
FaSSIF
6.5
[Data]
[Data]
Emulsion/Micellar
Study 2: Stability Profiling (Forced Degradation)
Objective: Identify degradation pathways and establish shelf-life limits.
Hydrolytic Stability (Stress Testing)
The ethyl ester is the primary liability. However, the 2-ethyl-2-phenyl steric shield will slow this reaction.
Protocol:
Acid Stress: Dissolve compound in Acetonitrile:0.1N HCl (50:50). Heat at 60°C for 4 hours.
Mechanism: Acid-catalyzed hydrolysis of the ester to the carboxylic acid.
Base Stress: Dissolve in Acetonitrile:0.1N NaOH (50:50). Room temperature for 2 hours.
Warning: Base hydrolysis is typically faster. If degradation >20% instantly, repeat with 0.01N NaOH.
Oxidative Stress: Treat with 3% H₂O₂ at Room Temp for 4 hours.
Mechanism: Radical attack at the benzylic carbon (N-debenzylation) or N-oxidation.
Visualizing the Degradation Pathways
The following diagram illustrates the theoretical degradation logic based on the molecular structure.
Caption: Predicted degradation pathways. The steric bulk at the alpha-carbon mitigates hydrolysis, while the N-benzyl group remains susceptible to oxidative dealkylation.
Experimental Workflow: Stability Testing
This workflow ensures a self-validating system where mass balance is tracked to confirm that loss of parent equals appearance of degradants.
Caption: Step-by-step workflow for forced degradation studies ensuring reaction quenching and mass balance verification.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Waterbeemd, H. van de, & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. (Discusses LogP and solubility correlations). Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Relevant for solubilizing lipophilic esters). Link
Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Methodology for forced degradation). Link
PubChem. (n.d.).[1] Compound Summary: N-Benzylglycine ethyl ester (Structural Analog). National Library of Medicine. Link
Application Note: Asymmetric Synthesis of Chiral N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
This Application Note is designed to serve as a definitive technical guide for the asymmetric synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7). This molecule represents a class of sterically...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the asymmetric synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7). This molecule represents a class of sterically hindered, quaternary
-amino acid derivatives, which are critical pharmacophores in neuroscience and metabolic drug discovery.
The protocol focuses on the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a phenylglycine-derived Schiff base. This methodology is selected for its operational simplicity, scalability, and high enantioselectivity (up to 99% ee), utilizing the seminal work of Keiji Maruoka and Martin J. O'Donnell .
Abstract
The construction of chiral quaternary carbon centers at the
-position of amino acids remains a significant challenge in organic synthesis due to steric hindrance and the lability of the -proton. This guide details a robust, three-step protocol for the synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . The core technology utilizes a chiral spiro-quaternary ammonium salt (Maruoka Catalyst) to effect the enantioselective alkylation of N-(diphenylmethylene)phenylglycine ethyl ester with ethyl bromide. This is followed by chemoselective hydrolysis and reductive N-benzylation. This workflow ensures high enantiomeric excess (>95% ee) and is validated for gram-scale preparation.
Retrosynthetic Analysis & Strategy
To access the target molecule with high optical purity, we disconnect the N-benzyl group and the
-ethyl group. The strategic bond formation involves the creation of the quaternary center via asymmetric alkylation, which is the stereodetermining step.
Strategic Disconnections:
N-Bn Bond: Formed via Reductive Amination (Post-stereogenesis).
C
-Ethyl Bond: Formed via Asymmetric PTC Alkylation.
Charge: In a reaction vessel, dissolve the Schiff Base (3.43 g, 10 mmol) and the Chiral Catalyst (1 mol%, 0.1 mmol) in Toluene (30 mL).
Cool: Lower the temperature to 0°C to suppress background racemization and side reactions.
Add Reagent: Add Ethyl Bromide (5.0 equiv, 50 mmol). Note: Excess is required due to volatility.[1]
Initiate: Vigorously stir the mixture and add 50% aqueous KOH (10 mL) dropwise.
Critical: High stirring rate (>800 rpm) is essential for efficient phase transfer.
Monitor: Stir at 0°C for 24-48 hours. Monitor conversion by HPLC.
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc 95:5) affords the chiral alkylated imine.
Mechanism of Action:
The chiral ammonium salt forms a tight ion pair with the enolate at the interface. The steric bulk of the catalyst blocks one face of the planar enolate, forcing the ethyl bromide to attack from the opposite side.
Figure 2: Interfacial mechanism of Phase Transfer Catalysis.
Step 3: Hydrolysis and N-Benzylation
The bulky quaternary center makes the amine sterically hindered. Standard alkylation with benzyl bromide often leads to elimination or low yields. Reductive Amination is preferred.
Hydrolysis:
Dissolve the alkylated imine in THF (20 mL) and add 1N HCl (10 mL).
Stir at room temperature for 2 hours.
Partition between Ether and Water. The benzophenone goes into the Ether; the amino ester hydrochloride stays in Water.
Basify the aqueous layer (NaHCO
) and extract with DCM to yield (S)-2-Ethyl-2-phenylglycine Ethyl Ester .
Reductive Amination:
Dissolve the free amine (1.0 equiv) in dry 1,2-Dichloroethane (DCE).
Add Benzaldehyde (1.2 equiv) and Titanium(IV) Isopropoxide (1.5 equiv). Ti(OiPr)4 acts as a Lewis acid and water scavenger to drive imine formation.
Stir for 6 hours at room temperature.
Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in one portion.
Stir overnight.
Quench: Add saturated NaHCO
solution. A white precipitate of Titanium salts will form; filter through Celite.
Isolate: Concentrate filtrate and purify via column chromatography.
Analytical Data & Quality Control
To ensure the integrity of the synthesis, the following parameters must be verified.
Parameter
Specification
Method
Appearance
Colorless to pale yellow oil
Visual
Purity
> 98.0%
HPLC (C18, ACN/H2O)
Enantiomeric Excess
> 95% ee
Chiral HPLC (Daicel Chiralpak AD-H)
Identity
Matches Reference
1H NMR (500 MHz, CDCl3)
Residual Solvent
< 5000 ppm
GC-Headspace
Key NMR Signals (Diagnostic):
Quaternary C-Ethyl: Triplet at
~0.8 ppm (3H), Multiplet at ~2.1 ppm (2H).
N-Benzyl: AB quartet (due to chiral center) or Singlet at
~3.6-3.8 ppm (2H).
Ester: Quartet at
~4.1 ppm, Triplet at ~1.1 ppm.
Aromatic: Multiplet 7.1-7.4 ppm (10H total).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Step 2)
Poor stirring / Phase transfer failure
Increase stirring speed (>800 rpm); Use ultrasound during initiation.
Low ee (Step 2)
Temperature too high
Strictly maintain 0°C or lower (-20°C).
Incomplete N-Benzylation
Steric hindrance
Use Ti(OiPr)4 to force imine formation; Heat to 40°C if necessary before reduction.
Racemization
Harsh hydrolysis conditions
Avoid heating during HCl hydrolysis; use mild Citric Acid if possible.
References
O'Donnell, M. J. (2004).
-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 42(47), 5796–5823. Link
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilising Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link
Corey, E. J., et al. (1997). "Highly Enantioselective Synthesis of
-Amino Acids via Phase Transfer Catalysis." Journal of the American Chemical Society, 119(51), 12414–12415. Link
Santa Cruz Biotechnology. "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Product Data." Link
Disclaimer: This protocol involves the use of hazardous chemicals (Alkyl halides, Strong bases, Titanium alkoxides). All procedures should be performed in a fume hood with appropriate PPE.
Application Notes and Protocols for N-Alkylation of Glycine Ethyl Ester Derivatives
For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Glycine Ethyl Esters N-substituted glycine derivatives are fundamental building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Glycine Ethyl Esters
N-substituted glycine derivatives are fundamental building blocks in contemporary medicinal chemistry and materials science. Their incorporation into peptides, known as peptoids, imparts crucial properties such as enhanced proteolytic stability, increased cell permeability, and the ability to modulate conformation and biological activity.[1] Glycine ethyl ester, as a readily available and cost-effective starting material, serves as a versatile scaffold for introducing a diverse array of functional groups onto the nitrogen atom. The choice of N-alkylation methodology is paramount, directly influencing yield, purity, scalability, and the preservation of stereochemical integrity in more complex derivatives.
This comprehensive guide provides an in-depth analysis of the principal strategies for the N-alkylation of glycine ethyl ester. Moving beyond a mere recitation of procedures, we will dissect the underlying chemical principles of each method, offering insights into the rationale behind experimental design. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesizing N-alkylated glycine ethyl ester derivatives with high fidelity.
Methodological Overview: A Comparative Analysis
The synthesis of N-alkylated glycine ethyl esters is primarily achieved through three distinct and powerful chemical transformations:
Reductive Amination: A highly versatile and widely used method involving the reaction of glycine ethyl ester with an aldehyde or ketone in the presence of a reducing agent.
Direct Alkylation with Electrophiles: The classic nucleophilic substitution reaction where glycine ethyl ester displaces a leaving group from an alkyl halide or sulfonate.
Catalytic N-Alkylation using Alcohols: A modern, atom-economical approach that utilizes alcohols as alkylating agents, generating water as the sole byproduct.
The selection of the optimal method is contingent upon several factors including the nature of the desired alkyl substituent, the scale of the reaction, and considerations for green chemistry.
Logical Flow of Method Selection
Caption: Decision workflow for selecting an N-alkylation method.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope and operational simplicity. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). This intermediate is subsequently reduced in situ to the desired N-alkylated amine.[2][3]
Mechanism and Rationale
The success of this one-pot reaction hinges on the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[4][5]
Caption: General workflow for reductive amination.
Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[4] It is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), effectively reducing iminium ions much faster than ketones or aldehydes, thus minimizing side reactions such as the reduction of the starting carbonyl compound.[4][5] The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is often added in catalytic amounts to facilitate imine formation.
Protocol: N-Benzylation of Glycine Ethyl Ester via Reductive Amination
This protocol details the synthesis of N-benzyl glycine ethyl ester using benzaldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask charged with a magnetic stir bar, add glycine ethyl ester hydrochloride and dichloromethane.
Cool the suspension to 0 °C in an ice bath.
Add triethylamine or DIPEA dropwise to the suspension to liberate the free base. Stir for 15-20 minutes.
To this mixture, add benzaldehyde.
In a separate container, weigh sodium triacetoxyborohydride. Add it portion-wise to the reaction mixture at 0 °C. Caution: Gas evolution may occur.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl glycine ethyl ester.
Method 2: Direct Alkylation with Alkyl Halides
This classical SN2 approach involves the nucleophilic attack of the nitrogen atom of glycine ethyl ester on an electrophilic carbon of an alkyl halide.[6][7] A significant challenge with this method is controlling the selectivity for mono-alkylation versus di-alkylation, as the mono-alkylated product can be more nucleophilic than the starting amine.
Mechanism and Rationale: The Role of Schiff Bases and Phase-Transfer Catalysis
To circumvent issues of over-alkylation and to increase the acidity of the α-proton for other applications, glycine ethyl ester is often converted to a Schiff base, typically with benzophenone, to form N-(diphenylmethylene)glycinate esters.[8] This protecting group strategy effectively prevents di-alkylation at the nitrogen.
Expertise & Experience: Phase-transfer catalysis (PTC) is a powerful technique for this transformation, especially when using inorganic bases like potassium carbonate or potassium hydroxide.[9] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the base or the enolate anion of the Schiff base between the aqueous/solid phase and the organic phase where the reaction occurs.[8] This allows for the use of milder conditions and can prevent saponification of the ester group.
Caption: Workflow for direct alkylation using phase-transfer catalysis.
Protocol: Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester
This protocol describes the alkylation of the benzophenone imine of glycine ethyl ester with benzyl bromide under phase-transfer conditions.
Schiff Base Formation (if not starting from it): Glycine ethyl ester hydrochloride is reacted with benzophenone imine in a suitable solvent like DCM. This is a transimination reaction.
Alkylation: To a stirred suspension of N-(diphenylmethylene)glycine ethyl ester, powdered K₂CO₃, and TBAB in acetonitrile or DCM, add benzyl bromide dropwise at room temperature.
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 4-16 hours. Monitor the reaction by TLC.
After completion, filter off the inorganic salts and wash the filter cake with the solvent.
Concentrate the filtrate under reduced pressure.
Hydrolysis (Deprotection): The resulting crude product is dissolved in a solvent like THF, and an aqueous acid (e.g., 1N HCl) is added. The mixture is stirred until the imine is fully hydrolyzed back to the ketone (benzophenone) and the desired N-alkylated amine.
Work-up involves neutralizing the acid, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer to remove benzophenone, drying, and concentrating.
The final product can be purified by column chromatography.
Method 3: Catalytic N-Alkylation with Alcohols
This modern approach aligns with the principles of green chemistry, utilizing abundant and low-toxicity alcohols as alkylating agents.[10] The reaction, often catalyzed by ruthenium or iron complexes, proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][10][11][12]
Mechanism and Rationale
The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and forming the N-alkylated product and water.[10][12] This method is atom-economical and avoids the formation of stoichiometric salt byproducts.[6][11]
Caption: Catalytic cycle of N-alkylation via the borrowing hydrogen mechanism.
Expertise & Experience: A key advantage of this method is its application in stereoselective synthesis, as it can be performed under base-free conditions, which minimizes the risk of racemization at the α-carbon of chiral amino acid esters.[6][11] For glycine derivatives, which are achiral, this method still offers significant benefits in terms of sustainability and reduced waste generation.
Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol
This protocol is adapted from general procedures for the N-alkylation of amino acid esters.[6][11]
Materials:
Glycine ethyl ester (1.0 eq)
Benzyl alcohol (1.2 eq)
Ruthenium catalyst (e.g., a commercially available pincer complex) (0.5-2 mol%)
Diphenyl phosphate (additive, often crucial for reactivity) (4 mol%)[6][11]
Toluene (anhydrous)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In an oven-dried Schlenk tube under an inert atmosphere, combine the ruthenium catalyst, diphenyl phosphate, glycine ethyl ester, and benzyl alcohol.
Add anhydrous toluene via syringe.
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 18-24 hours.
Monitor the reaction by GC-MS or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
The solvent can be removed under reduced pressure.
The residue can be purified directly by silica gel column chromatography to isolate the N-benzyl glycine ethyl ester.
The N-alkylation of glycine ethyl ester is a versatile transformation that opens the door to a vast chemical space of functionalized amino acid derivatives. The choice between reductive amination, direct alkylation, and catalytic methods should be guided by a careful consideration of substrate availability, desired scale, and green chemistry principles. Reductive amination offers unparalleled versatility, direct alkylation remains a robust and well-understood option, particularly with phase-transfer catalysis, and catalytic alkylation with alcohols represents the state-of-the-art in sustainable synthesis. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific synthetic targets.
References
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem.
Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate.
Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE.
Direct N-alkylation of unprotected amino acids with alcohols. PMC.
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI.
Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry.
N alkylation at sp 3 Carbon Reagent Guide. ACSConsortium.
Direct N-alkylation of unprotected amino acids with alcohols. University of Groningen.
Reductive amination. Wikipedia.
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
N-alkylation of glycine. Reddit.
PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. HETEROCYCLES.
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI.
synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Granthaalayah Publications and Printers.
Reductive Amination, and How It Works. Master Organic Chemistry.
Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.
Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing.
Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal.
Preparation of substituted n-ethyl glycine derivative. Google Patents.
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. PubMed.
Visible-light promoted α-alkylation of glycine derivatives with alkyl boronic acids. PubMed.
Photoredox catalysis of alkyl boronic acid and glycine derivatives. ResearchGate.
Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol.
Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing.
"using N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in peptide synthesis"
Application Note: High-Efficiency Incorporation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Peptide Synthesis Executive Summary This guide details the protocols for utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Incorporation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Peptide Synthesis
Executive Summary
This guide details the protocols for utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (hereafter referred to as Bn-EPG-OEt ) in peptide synthesis.[1] This molecule represents a class of "sterically demanding" building blocks.[1] It features a quaternary
-carbon (-disubstituted with ethyl and phenyl groups) and a bulky -benzyl protecting group.
Key Applications:
Conformational Constraint: Inducing helical turns or rigidifying peptide backbones in peptidomimetics.[1]
Metabolic Stability: The quaternary center protects the adjacent amide bond from proteolytic cleavage.
Chiral Intermediates: Often used as a racemate requiring resolution or as a specific chiral auxiliary.[1][2]
Technical Challenge:
The primary obstacle is steric hindrance . The combination of the quaternary center and the
-benzyl group creates a "congested" reaction site, rendering standard coupling (EDC/NHS) and hydrolysis (NaOH/MeOH) protocols ineffective or prone to failure. This guide provides optimized "force-heavy" protocols to overcome these barriers.
Strategic Analysis: The Steric Barrier
Before beginning, researchers must understand the structural impediments of Bn-EPG-OEt.[1]
The Quaternary
-Carbon: Unlike standard amino acids (which have a proton at the -position), Bn-EPG has an ethyl and a phenyl group.[1] This eliminates the possibility of oxazolone formation (reducing racemization risk) but drastically lowers the reaction rate of nucleophilic attack at the carbonyl.
The
-Benzyl Group: While serving as a protecting group, the benzyl moiety adds significant bulk around the nitrogen, making the amine (if deprotected) a poor nucleophile and the adjacent carbonyl difficult to activate without steric clash.
Workflow Visualization
The following diagram illustrates the critical decision pathways for processing Bn-EPG-OEt.
Figure 1: Strategic workflow for incorporating sterically hindered Bn-EPG-OEt into peptide chains.
Protocol A: Hydrolysis (Activation of the "Warhead")
Standard saponification (NaOH/MeOH, RT) is often too slow for this substrate due to the ethyl/phenyl shielding. We recommend a high-temperature Lithium Hydroxide protocol or an anhydrous Potassium Trimethylsilanolate (TMSOK) method.[1]
Method A1: Refluxing LiOH (Robust Standard)
Best for: Bulk scale, insensitive substrates.
Dissolution: Dissolve 1.0 eq of Bn-EPG-OEt in a mixture of THF:MeOH:Water (3:1:1) . The high THF content ensures solubility of the lipophilic benzyl/phenyl groups.
Reagent Addition: Add 5.0 eq of LiOH·H₂O .
Why LiOH? Lithium is a smaller cation than Sodium, acting as a weak Lewis acid to coordinate with the carbonyl oxygen, slightly activating it for the hydroxide attack.
Reaction: Heat to Reflux (65°C) for 12–24 hours.
Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The steric bulk prevents rapid hydrolysis; do not stop early.
Add 2.0 eq of Potassium Trimethylsilanolate (TMSOK) .[1]
Stir at RT for 2–4 hours.
Mechanism:[3][4][5][6][7][8] TMSOK provides a "naked" hydroxide equivalent (silanolate) in organic solvent, which is significantly more nucleophilic than hydrated hydroxide [1].
Workup as above.
Protocol B: Coupling (Overcoming the Barrier)
Coupling the free acid (Bn-EPG-OH ) to an amine is the most critical step.[1] The quaternary center makes the carboxylate extremely poor at accepting nucleophiles.
Reagent Selection Guide:
Reagent Class
Recommendation
Rationale
Carbodiimides (EDC/DCC)
AVOID
Reaction too slow; high risk of -acylurea side product formation.[1][9]
Phosphonium (PyBOP)
Acceptable
Good, but produces HMPA (carcinogen) or requires large excess.
Uronium (HATU)
PREFERRED
The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" to accelerate coupling by ~100x over HOBt [2].
Acid Fluorides (TFFH)
EMERGENCY
If HATU fails, convert acid to Acid Fluoride. Smallest steric footprint.
Protocol: HATU-Mediated Coupling
Activation:
Dissolve Bn-EPG-OH (1.0 eq) in anhydrous DMF (concentration 0.1 M).
Crucial Step: Allow "Pre-activation" for exactly 2–3 minutes.[1] (Longer can lead to guanidinylation of the amine later; shorter may be insufficient for hindered acids).
Coupling:
Add the Amine Component (1.0–1.2 eq).
Stir under Nitrogen at Room Temperature for 4–16 hours .
Optimization: If conversion is <50% after 4 hours, heat to 40°C.
Monitoring:
Use HPLC.[1][10][11] Look for the disappearance of the acid peak.
Note: The product will likely elute later due to increased hydrophobicity.
Protocol C: N-Deprotection (Hydrogenolysis)
If Bn-EPG is not the N-terminal cap, you must remove the Benzyl group. This is non-trivial. The quaternary center creates steric bulk that hinders the adsorption of the nitrogen onto the Palladium catalyst surface.
Standard Protocol:
Solvent: Dissolve peptide in MeOH or EtOH (add 10% Acetic Acid to protonate the amine, preventing catalyst poisoning).
Catalyst: Use Pd(OH)₂/C (Pearlman's Catalyst) (20% w/w loading relative to substrate).[1]
Why Pearlman's? It is generally more active for difficult debenzylations than standard Pd/C.[1]
Conditions:
Pressure: 50–60 psi H₂ (Parr Shaker or Hydrogenator). Atmospheric balloons are usually insufficient for hindered substrates.[1]
Use Pd(OH)₂ instead of Pd/C. Increase H₂ pressure to 100 psi. Add catalytic HCl (if peptide tolerates).[1]
References
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[1][5][10] The Journal of Organic Chemistry, 42(5), 918–920.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.
Wenschuh, H., et al. (1995). Peptide bond formation of sterically hindered amino acids.[1][11][12][13][14] The Journal of Organic Chemistry, 60(2), 405-410. (Discusses Acid Fluorides/TFFH).[1][13]
Disclaimer: This protocol involves the use of hazardous chemicals (benzyl derivatives, coupling reagents).[13] Always consult the SDS and perform a risk assessment before experimentation.
High-Performance Liquid Chromatographic (HPLC) Chiral Separation of Phenylglycine and Its Derivatives
Application Note: AN-2026-PHG Executive Summary & Scientific Context Phenylglycine (Phg) is a non-proteinogenic -amino acid widely utilized as a chiral building block in the synthesis of -lactam antibiotics (e.g., Ampici...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-PHG
Executive Summary & Scientific Context
Phenylglycine (Phg) is a non-proteinogenic
-amino acid widely utilized as a chiral building block in the synthesis of -lactam antibiotics (e.g., Ampicillin, Cephalexin). Unlike aliphatic amino acids, the -proton of Phg is benzylic, making it significantly more acidic ( vs. for alanine). This structural feature renders Phg highly susceptible to base-catalyzed racemization via an enol/enolate intermediate.
Critical Directive: Due to this lability, standard "generic" chiral screening protocols often fail or induce on-column racemization. This guide provides two distinct, self-validating protocols based on the chemical state of the analyte:
The choice of stationary phase is strictly dictated by the presence of a free primary amine (
) and the solubility profile of the derivative.
Figure 1: Decision matrix for selecting the appropriate chiral stationary phase based on phenylglycine derivatization state.
Protocol A: Separation of Free Phenylglycine (Crown Ether Method)
Target Analytes: Phenylglycine, 4-Hydroxyphenylglycine, and other phenyl-substituted
-amino acids with free amino groups.
Mechanistic Rationale
This protocol uses a chiral crown ether (18-crown-6 derivative) stationary phase. The separation relies on the formation of a host-guest inclusion complex between the crown ether ring and the protonated primary ammonium group (
) of the analyte.
Why Acidic? The amine must be protonated to bind. Neutral amines will elute at the void volume.
Why Perchloric Acid?
is the chaotic acid of choice because the perchlorate anion () forms stable, hydrophobic ion pairs that modulate retention without high UV background absorption [1].
Experimental Conditions[3]
Parameter
Specification
Notes
Column
Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm)
Immobilized phase preferred over coated (CR) for solvent stability.
Mobile Phase
pH 1.5 (aq) / Acetonitrile (85:15 v/v)
High water content ensures solubility. ACN reduces retention time.
Flow Rate
0.4 mL/min
Lower flow rates improve mass transfer in inclusion complexes.
Temperature
25°C (Range: 10–40°C)
Lower Temp = Higher Resolution () but broader peaks.
Detection
UV @ 210 nm (or 254 nm)
Phg has strong absorption at 254 nm due to the phenyl ring.
Sample Diluent
Mobile Phase
Crucial: Dissolve sample in acidic mobile phase to prevent on-column precipitation.
Step-by-Step Workflow
Preparation of Mobile Phase:
Add 16.3 g of 70% Perchloric Acid to 900 mL water. Adjust to pH 1.5. Dilute to 1 L.
Mix 850 mL of this buffer with 150 mL HPLC-grade Acetonitrile.
Safety Note: Perchloric acid is corrosive. Use glass/Teflon lines; avoid stainless steel corrosion by flushing system immediately after use.
Column Equilibration:
Flush column with mobile phase for 30 minutes at 0.4 mL/min.
Verify baseline stability.
Sample Injection:
Inject 5 µL of 1 mg/mL racemic standard.
Elution Order: On CR-I(+), the D-isomer (R) typically elutes first, followed by the L-isomer (S) . This is a critical identification parameter [2].
Protocol B: Separation of N-Protected Derivatives (Polysaccharide Method)
Protected derivatives lack the primary ammonium group required for crown ethers. Instead, we utilize immobilized amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Separation is driven by hydrogen bonding (amide linker),
- interactions (phenyl ring), and steric inclusion in the polymer grooves [3].
Experimental Conditions[3]
Parameter
Specification
Notes
Column
CHIRALPAK ID or CHIRALPAK IA (4.6 × 250 mm, 5 µm)
Immobilized phases allow the use of DCM/THF if solubility is an issue.
Mobile Phase
n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v)
Normal Phase mode.
Additive
0.1% Trifluoroacetic Acid (TFA)
Mandatory for free carboxylic acids (e.g., Boc-Phg-OH) to suppress ionization and peak tailing.
Flow Rate
1.0 mL/min
Standard normal phase flow.
Temperature
25°C
Detection
UV @ 254 nm
Step-by-Step Workflow
Screening Strategy:
Start with CHIRALPAK ID (Amylose tris(3-chlorophenylcarbamate)) due to its high selectivity for aromatic amino acid derivatives.
If
, switch to CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)).
Sample Prep:
Dissolve 1 mg of sample in 1 mL of Ethanol or IPA. Avoid dissolving in pure Hexane as Phg derivatives often precipitate.
Optimization:
If retention is too low (
), decrease IPA to 5%.
If peak tailing occurs, increase TFA to 0.2%.
Troubleshooting & Self-Validating Systems
A robust method must include "System Suitability" criteria. If these are not met, the data is invalid.
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Loss of Retention (Protocol A)
pH of mobile phase > 2.5
Lower pH to 1.5. The amine must be fully protonated.
Peak Tailing (Protocol B)
Silanol interaction or ionization
Add 0.1% TFA (for acids) or 0.1% DEA (for basic esters).
Racemization during analysis
Basic environment or heat
CRITICAL: Ensure mobile phase is acidic.[3] Keep column temp 25°C. Analyze immediately after prep.
Split Peaks
Sample solvent mismatch
Dissolve sample in the mobile phase.
Method Development Workflow (Graphviz)
Figure 2: Optimization loop for achieving baseline resolution (
).
References
Daicel Corporation. (2020).[2] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. [Link]
Lee, J. et al. (2014).[3] "Separation of amino acid enantiomers using Crownpak CR-I(+) column." Journal of Chromatography A. [Link]
Okamoto, Y.[4][5] & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. [Link]
Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc.
"application of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in medicinal chemistry"
Application Note: Strategic Utilization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Medicinal Chemistry Executive Summary N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7), also known as Ethyl 2-(be...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in Medicinal Chemistry
Executive Summary
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7), also known as Ethyl 2-(benzylamino)-2-phenylbutanoate , represents a critical scaffold in medicinal chemistry. It serves as a stable, lipophilic precursor to
-ethyl--phenylglycine (2-amino-2-phenylbutyric acid), a quaternary non-proteinogenic amino acid.
Its primary industrial application is as a key intermediate in the synthesis of the antispasmodic agent Trimebutine and related amino-alcohol therapeutics. Beyond manufacturing, this compound is invaluable in drug discovery for designing peptidomimetics with enhanced proteolytic stability and defined conformational bias (helical promotion).
This guide details the synthetic utility, specific protocols for its conversion into active pharmaceutical ingredients (APIs), and methods for its analytical characterization.
Chemical Identity & Properties
Property
Specification
Chemical Name
Ethyl 2-(benzylamino)-2-phenylbutanoate
Common Name
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
CAS Number
1330183-23-7 (related free acid: 5438-07-3)
Molecular Formula
Molecular Weight
325.45 g/mol
Key Structural Feature
Quaternary -carbon (Steric bulk prevents racemization and proteolysis)
Solubility
Soluble in DCM, EtOAc, Ethanol; Insoluble in water
Core Applications in Drug Development
A. Synthesis of Trimebutine (Antispasmodic)
The title compound is the direct synthetic precursor to the amino-alcohol core of Trimebutine. The steric hindrance of the quaternary center makes direct methylation of the primary amine difficult; the N-benzyl group serves as a "masked" amine that facilitates purification before final functionalization.
Mechanism of Action:
The N-benzyl derivative undergoes hydride reduction to form the corresponding amino-alcohol, followed by hydrogenolysis to remove the benzyl group, yielding 2-amino-2-phenylbutanol. This core is subsequently methylated and esterified with 3,4,5-trimethoxybenzoic acid to produce Trimebutine.
B. Peptidomimetics & Conformational Control
In peptide drug design, the incorporation of
-disubstituted amino acids (like the hydrolyzed form of this ester) restricts the rotation of the peptide backbone ( and angles).
Effect: Promotes stable
-helical or -helical conformations.
Benefit: Increases resistance to enzymatic degradation (proteolysis) by shielding the amide bond.
C. Chiral Resolution Substrate
Because quaternary amino acids are difficult to synthesize enantioselectively, the N-benzyl ester is often used as a substrate for lipase-catalyzed kinetic resolution or chiral HPLC separation to isolate the
or enantiomers for potency studies (e.g., NMDA receptor antagonism).
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
This protocol generates the title compound from commercially available precursors.
Reagents:
Ethyl 2-bromo-2-phenylbutyrate (1.0 eq)
Benzylamine (2.5 eq) — Excess acts as base and nucleophile
Sodium Iodide (0.1 eq) — Catalyst
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-bromo-2-phenylbutyrate (10 mmol) in ACN (50 mL).
Addition: Add Sodium Iodide (1 mmol) followed by the slow addition of Benzylamine (25 mmol).
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromo-ester.
Workup: Cool to room temperature. Filter off the precipitated benzylammonium bromide salt.
Extraction: Concentrate the filtrate. Redissolve residue in Ethyl Acetate and wash with water (
), followed by Brine.
Purification: Dry over
and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the target oil.
Protocol 2: Hydrogenolysis to 2-Amino-2-phenylbutyric Acid Ethyl Ester
Removal of the benzyl protecting group to reveal the primary amine.
Preparation: Dissolve the N-benzyl ester in Ethanol containing 10% Acetic Acid (to protonate the amine and prevent catalyst poisoning).
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (
).
Hydrogenation: Purge with
gas. Stir vigorously under atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 6–12 hours.
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.
Isolation: Concentrate the filtrate to obtain the acetate salt of the free amino ester. Neutralize with saturated
and extract with DCM to get the free base.
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation of the title compound into the Trimebutine core and its application in peptide synthesis.
Figure 1: Divergent synthetic pathways utilizing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester for API manufacturing and peptidomimetic design.
Quality Control & Analytical Standards
For regulatory compliance (GMP), the purity of this intermediate must be rigorously controlled, particularly regarding the "Benzylamine" impurity and "Di-benzylated" side products.
This Application Note is designed as a definitive technical guide for the enzymatic resolution of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This substrate presents a significant biocatalytic challenge due to the ste...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the enzymatic resolution of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This substrate presents a significant biocatalytic challenge due to the steric hindrance of the quaternary
-carbon (bearing both ethyl and phenyl groups) and the bulky N-benzyl protection.
The protocols below are synthesized from advanced methodologies for resolving
-disubstituted amino acids, prioritizing Candida antarctica Lipase A (CAL-A) and Pig Liver Esterase (PLE) , which are kinetically superior to standard lipases (like CAL-B) for sterically congested quaternary centers.
-quaternary amino acid esters is a non-trivial biocatalytic process. Standard lipases often fail to access the ester carbonyl due to the steric bulk of the -substituents (Ethyl/Phenyl). This protocol utilizes CAL-A (an enzyme with a distinct "funnel-like" active site capable of accepting bulky tertiary substrates) or PLE (Pig Liver Esterase) to catalyze the enantioselective hydrolysis.
The process yields the (S)-Acid (via hydrolysis) and leaves the unreacted (R)-Ester (theoretical yield 50% each), which can be easily separated via acid-base extraction.
Chemical Mechanism & Workflow
The reaction relies on the enzyme's ability to differentiate between the enantiomers based on the spatial arrangement of the Ethyl vs. Phenyl groups in the active site.
Figure 1: Kinetic Resolution Pathway. The enzyme preferentially hydrolyzes the (S)-enantiomer (typical for PLE/CAL-A on amino esters), allowing physical separation of the products.
Pre-Validation: Enzyme Screening Protocol
Objective: Identify the optimal enzyme batch before scale-up. Quaternary centers are sensitive to specific enzyme preparations.
Analysis: Analyze supernatant via Chiral HPLC (See Section 6).
Selection Criteria: Select enzyme with Conversion (
) near 40-50% and Enantiomeric Excess of product () > 95%.
Expected Outcome:
CAL-B: Likely low activity (<5% conversion) due to steric hindrance at the quaternary center.
CAL-A / PLE: High probability of success. CAL-A is preferred for robustness in organic co-solvents.
Scale-Up Protocol (Batch Hydrolysis)
Scale: 10 Gram Input
Target: High optical purity (
)
Materials & Reagents
Component
Specification
Quantity
Function
Substrate
rac-N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
10.0 g (33.6 mmol)
Starting Material
Enzyme
CAL-A (Immobilized on Immobead 150)
2.0 - 5.0 g
Biocatalyst
Solvent A
DMSO (Dimethyl Sulfoxide)
40 mL
Co-solvent for solubility
Solvent B
0.1 M Potassium Phosphate Buffer (pH 7.5)
360 mL
Reaction Medium
Base
1.0 M NaOH
As needed
pH Stat Titrant
Step-by-Step Methodology
1. Substrate Solubilization (Critical Step)
The N-benzyl and Ethyl/Phenyl groups make the substrate highly hydrophobic.
Dissolve 10.0 g of substrate in 40 mL DMSO. Ensure complete dissolution (warm to 35°C if necessary).
Note: Do not use pure water; the substrate will oil out, preventing enzyme access.
2. Reaction Initiation
In a 1 L round-bottom flask or reactor, add 360 mL of Phosphate Buffer (pH 7.5).
Add the DMSO-Substrate solution slowly with vigorous stirring (magnetic or overhead stirrer at 400-600 rpm) to form a fine emulsion.
Add 2.0 g of Immobilized CAL-A.
Temperature: Maintain at 30°C.
3. pH Control (The "Self-Validating" System)
As the ester hydrolyzes, acid is produced, dropping the pH.
Manual: Check pH every 30 mins; adjust to 7.5 with 1 M NaOH.
Automated (Recommended): Use a pH-stat autotitrator set to maintain pH 7.5.
Validation: The consumption of NaOH correlates directly to conversion. When NaOH consumption reaches 16.8 mmol (50% of starting material), the reaction is theoretically complete.
4. Monitoring
Sample at 4h, 8h, 12h, and 24h.
Stop reaction when conversion reaches 50% (or when
> 99% if the ester is the target).
5. Work-Up (Separation)
Filtration: Filter off the immobilized enzyme (can be washed and reused).
Extraction 1 (Remove Ester): Adjust filtrate pH to 8.5 (ensure Acid is deprotonated). Extract 3x with Ethyl Acetate (EtOAc).[1]
Quaternary Amino Acid Resolution: Kaptein, B., et al.
-disubstituted amino acid esters." Tetrahedron: Asymmetry, 1993. Link
CAL-A Specificity: Kirk, O., et al. "Lipase A from Candida antarctica: A versatile biocatalyst for the resolution of tertiary alcohols." Biocatalysis and Biotransformation, 2002. Link
Pig Liver Esterase (PLE): Ohno, M., et al. "Pig Liver Esterase in Asymmetric Synthesis." Organic Reactions, 2004.[4] Link
General Protocol: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. Link
Substrate Synthesis: O'Donnell, M. J., et al. "New Methodology for the Synthesis of
-Dialkylamino Acids."[2] Heterocycles, 1997.[2] Link
Note: This guide assumes standard laboratory safety practices. The substrate is a novel chemical entity; treat as a potential irritant.
Application Note: Analytical Method Development for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
This Application Note is designed for analytical chemists and pharmaceutical development scientists. It details the strategy for developing robust analytical methods for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical development scientists. It details the strategy for developing robust analytical methods for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically hindered, lipophilic amino acid derivative often used as a Key Starting Material (KSM) in the synthesis of complex non-natural amino acids and active pharmaceutical ingredients (APIs).
Introduction & Compound Analysis
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester presents a unique analytical challenge due to its steric bulk (quaternary
-carbon) and significant lipophilicity.[1] Unlike simple glycine derivatives, the steric hindrance around the nitrogen and the -carbon influences both its chemical reactivity (slow hydrolysis) and its chromatographic behavior (peak broadening due to slow mass transfer if not optimized).[1]
Physicochemical Profile
Property
Characteristic
Analytical Implication
Structure
Secondary Amine, Quaternary -C
Basic center (pKa ~8.5).[1] Requires pH control to prevent peak tailing.[1]
Objective: Quantify the main compound and separate process-related impurities.
Rationale: A Phenyl-Hexyl column is recommended over standard C18.[1] The
interactions between the phenyl-hexyl phase and the two aromatic rings of the analyte provide superior selectivity and peak shape compared to hydrophobic interaction alone.[1]
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Enhanced selectivity for aromatic amino esters.[1]
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Maintains amine in protonated state () to eliminate silanol interactions.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks than Methanol for phenyl-ring compounds.[1]
Reduces viscosity and improves mass transfer for bulky molecules.
Detection
UV at 215 nm (Trace impurities) & 254 nm (Assay)
215 nm detects non-aromatic impurities; 254 nm is specific to the aromatic core.
Injection Vol
5-10 µL
Prevent column overload.
Gradient Program
Note: The compound is lipophilic and will elute late.
0-2 min: 20% B (Isocratic hold to elute polar salts/acids).
2-15 min: 20%
80% B (Linear gradient).
15-20 min: 80% B (Wash to elute bis-benzylated impurities).
20-20.1 min: 80%
20% B.
20.1-25 min: 20% B (Re-equilibration).
Sample Preparation Protocol
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1000 ppm).
System Suitability Solution: Spike the stock solution with 1% of the starting material (2-ethyl-2-phenylglycine ethyl ester) and 1% Benzyl alcohol (degradation marker).
Criteria: Resolution (
) between Main Peak and Benzyl Alcohol must be > 2.0. Tailing factor () must be < 1.5.[1]
Protocol 2: Chiral HPLC (Enantiomeric Purity)[1]
Objective: Determine the Enantiomeric Excess (%ee) of the specific isomer.
Rationale: The bulky quaternary center makes separation difficult on standard OD-H columns.[1] The Amylose-tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H or IG) is preferred for bulky aromatic esters.[1]
Chromatographic Conditions
Parameter
Setting
Column
Chiralpak AD-H (or equivalent Amylose-1), 250 x 4.6 mm, 5 µm
0.1% Diethylamine (DEA) is CRITICAL .[1] It suppresses the ionization of the secondary amine, preventing non-specific binding to the silica support.
Flow Rate
0.8 - 1.0 mL/min
Detection
UV 254 nm
Self-Validating Check:
Inject the racemate first to establish the separation window.
If peaks are broad, increase the DEA concentration to 0.2%, but do not exceed column limits.
If retention is too low, switch Isopropanol to Ethanol (creates a stronger mobile phase, reducing retention).
Protocol 3: GC-HS (Residual Solvents)
Objective: Quantify residual Benzyl Chloride (alkylating agent) and Ethanol (solvent).
Rationale: Benzyl Chloride is a potential carcinogen. High sensitivity is required.[1] Headspace GC avoids matrix contamination from the non-volatile amino ester.
Instrument Parameters
Column: DB-624 (or USP G43), 30m x 0.32mm, 1.8µm film.[1]
Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).
Oven Program: 40°C (5 min)
10°C/min 220°C (5 min).
Headspace: Incubation at 80°C for 20 mins. (Do not exceed 100°C to prevent degradation of the amino ester).[1]
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and mobile phase selection).
Thermo Fisher Scientific. HPLC Column Selection Guide for Pharmaceutical Analysis. (Reference for Phenyl-Hexyl selectivity). Link
Daicel Corporation. Chiral Column Selection Strategies for Amino Acid Derivatives.[1] (Source for AD-H/DEA protocol). Link
European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Reference for Benzyl Chloride limits). Link
Application Note: Scalable Process Development for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Executive Summary The synthesis of -disubstituted (quaternary) amino acid derivatives represents a significant challenge in process chemistry due to severe steric hindrance at the reaction center. This Application Note d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of
-disubstituted (quaternary) amino acid derivatives represents a significant challenge in process chemistry due to severe steric hindrance at the reaction center. This Application Note details a robust, scalable protocol for the synthesis of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a key intermediate for various pharmaceutical scaffolds (e.g., anticholinergics, platelet aggregation inhibitors).[1]
While Strecker synthesis is a common route for amino acids, the handling of cyanide on a kilogram scale introduces significant regulatory and safety burdens. This guide presents an alternative Nucleophilic Substitution Route utilizing
-bromo esters.[1] This method offers a safer impurity profile and utilizes standard reactor configurations, though it requires strict control over elimination side-reactions.
Retrosynthetic Strategy & Mechanistic Insight
The construction of the quaternary carbon relies on the displacement of a leaving group by benzylamine. The steric bulk of the 2-ethyl-2-phenyl center makes standard
displacement sluggish, competing with E2 elimination.
Critical Challenges
Steric Shielding: The ethyl and phenyl groups shield the electrophilic carbon, reducing reaction rates.
Elimination vs. Substitution: The basicity of benzylamine can trigger dehydrohalogenation, yielding the thermodynamic alkene side product (Impurity A : Ethyl 2-phenylbut-2-enoate).[1]
Thermal Stability: High temperatures required to drive substitution often accelerate degradation.
Reaction Pathway Visualization
The following diagram illustrates the synthetic pathway and the competing elimination mechanism.
Figure 1: Synthetic pathway highlighting the critical branch point between substitution (Target) and elimination (Impurity A).
Rationale: DMSO is selected over Acetonitrile or Toluene. The high dielectric constant of DMSO stabilizes the transition state of the substitution at the tertiary center, favoring
mixed character over E2 elimination.
Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead stirrer (250 rpm), internal temperature probe, and nitrogen inlet.
Charging: Charge DMSO (300 mL) and Benzylamine (118.5 g) . Stir to ensure homogeneity.
Catalyst Addition: Add Potassium Iodide (6.1 g) .
Expert Note: KI generates the in situ iodide intermediate (Ethyl 2-iodo-2-phenylbutyrate), which is a better leaving group, accelerating the reaction rate at lower temperatures to suppress elimination [1].[1]
Exotherm Control: Maintain internal temperature between 20–25°C during addition.
Reaction Phase: Heat the mixture to 60°C . Hold for 12–16 hours.
IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining bromide. If Impurity A (Alkene) exceeds 10%, lower temperature to 50°C and extend time.
Rationale: The use of acid-base extraction logic ensures that the excess Benzylamine (a liquid) is quantitatively removed from the product.[1]
Quench: Cool reactor to 20°C. Pour reaction mass into Ice Water (600 mL) .
Extraction: Extract with MTBE (2 x 250 mL) . The product and organic impurities move to the organic phase; DMSO stays in the aqueous phase.
Amine Removal (Critical): Wash the combined organic layer with 10% Citric Acid solution (2 x 200 mL) .
Validation: Check the pH of the aqueous wash. It must be acidic (pH < 3). This removes the excess Benzylamine into the aqueous waste.
Neutralization: Wash the organic layer with Sat. NaHCO₃ (200 mL) followed by Brine (200 mL) .
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to obtain the crude oil.
Step 3: Salt Formation (Optional but Recommended)
Rationale: The free base ester is often a viscous oil. Converting it to the Hydrochloride salt purifies it via crystallization, rejecting the non-basic alkene impurity.
Dissolve the crude oil in Ethanol (200 mL) .
Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
Add Diethyl Ether or Heptane as an anti-solvent to induce precipitation.
Filter the white solid and dry under vacuum at 40°C.
Process Flow & Logic Map
The following flowchart details the decision-making logic during the workup, ensuring the separation of the target from specific impurities.
Figure 2: Purification logic flow.[1] Note that the Acid Wash step is critical for removing the 3.0 equivalents of Benzylamine used to drive the reaction.
Analytical Specifications
For the self-validation of the protocol, the isolated material should meet the following criteria:
Appearance: White to off-white crystalline solid (HCl salt).
1H NMR (400 MHz, DMSO-d6):
7.3–7.5 (m, 10H, Aromatic).
4.1 (q, 2H, Ester ).
3.8 (s, 2H, Benzyl ).
2.0–2.2 (m, 2H, Ethyl - Note: Diastereotopic protons due to chiral center).
Exotherm: The reaction of benzylamine with the bromo-ester is exothermic.[1] On scales >1 kg, active cooling is mandatory during addition.
Waste: Aqueous streams containing DMSO and amines must be segregated from general aqueous waste for proper incineration/treatment.
References
Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Synthesis of Hindered Amino Acids: Ager, D. J., & Fotheringham, I. G. (2000). Methods for the Synthesis of Unnatural Amino Acids.[5][6] Current Opinion in Drug Discovery & Development, 3(6), 796-803.
Elimination vs Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
General Protocol for Alpha-Amino Esters: "Preparation of N-Benzylglycine Ethyl Ester." Organic Syntheses, Coll.[7] Vol. 4, p.461. (Adapted logic for hindered systems).
Application Note: Crystallization Techniques for Substituted Glycine Esters
Abstract Substituted glycine esters (e.g., phenylglycine esters, tert-leucine precursors, and O'Donnell Schiff bases) are critical scaffolds in the synthesis of non-natural amino acids and peptidomimetics. However, they...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted glycine esters (e.g., phenylglycine esters, tert-leucine precursors, and O'Donnell Schiff bases) are critical scaffolds in the synthesis of non-natural amino acids and peptidomimetics. However, they present distinct purification challenges: high rotational freedom often leads to "oiling out" rather than crystallization, and ester moieties are susceptible to hydrolysis under standard crystallization conditions. This guide details three field-proven protocols to overcome these barriers: Schiff Base Derivatization , Reactive Salt Formation , and Anti-Solvent Controlled Crystallization .
Physicochemical Challenges & Strategic Approach
The "Oiling Out" Phenomenon
Substituted glycine esters often exist as viscous oils or low-melting solids due to:
Conformational Flexibility: The rotatable bonds around the
-carbon and ester linkage impede lattice packing.
Weak Intermolecular Forces: Unlike free amino acids, the esterification removes the zwitterionic character, significantly reducing lattice energy.
The Solution: Rigidification and Ionization
To force these molecules into a lattice, we must artificially introduce rigidity or strong ionic interactions.
Rigidification (Schiff Bases): Condensing the amine with benzophenone or salicylaldehyde locks the rotation, creating large, planar hydrophobic surfaces that stack easily (pi-stacking).
Ionization (Salt Formation): Protonating the amine with anhydrous acids (HCl, p-TsOH) restores ionic character, creating a high-melting ionic lattice.
Protocol A: Crystallization of O'Donnell Schiff Bases (Benzophenone Imines)
Target: Purification of crude alkylated glycine intermediates.
The "O'Donnell" method uses benzophenone imines to protect the amine.[1] These intermediates are famously crystalline and stable, allowing for purification without chromatography.
Solvent A (Dissolution): Hot Ethanol (EtOH) or Methanol (MeOH).
Solvent B (Anti-solvent): Water or cold Isopropanol (IPA).
Step-by-Step Protocol
Dissolution: Transfer the crude oily residue to a reactor. Add hot EtOH (60°C) at a ratio of 3-5 mL per gram of substrate. Stir until fully dissolved.
Expert Note: If the oil does not dissolve, add small aliquots of Dichloromethane (DCM) to aid solubility, then boil off the DCM.
Nucleation Induction: Cool the solution slowly to room temperature (25°C) at a rate of 10°C/hour.
Seeding (Critical): If no crystals form at 25°C, add a seed crystal (0.1 wt%). If seeds are unavailable, scratch the glass interface or dip a glass rod into the solution, let it dry, and re-insert.
Anti-Solvent Addition: Once turbidity is observed, add Water dropwise.
Ratio: Target a final solvent composition of 80:20 (EtOH:Water).
Rate: 1 mL/minute. Fast addition causes oiling.
Maturation: Cool the slurry to 0°C and hold for 4 hours.
Isolation: Filter the bright yellow/white crystals. Wash with cold 50% aq. EtOH.
Preparation: Dissolve the oily free base in a minimal amount of anhydrous MeOH (2 mL/g) or Ethyl Acetate .
Warning: Avoid water.[2] Water leads to ester hydrolysis during the acidification step.
Acidification:
Place the vessel in an ice bath (0°C).
Add HCl in Dioxane (1.1 equivalents) dropwise.
Observation: The solution will warm up (exothermic).
Precipitation:
Add anhydrous Diethyl Ether (
) slowly as an anti-solvent until the solution turns cloudy.
Volume: Typically 5-10 volumes of ether relative to methanol.
Crystallization:
Remove from the ice bath and let it stand at room temperature. The cloudiness should resolve into defined needles or plates.
Troubleshooting: If a sticky gum forms (oiling out), reheat the mixture to redissolve the gum, add more methanol, and cool slower.
Isolation: Filter under nitrogen (hygroscopic solids). Wash with anhydrous ether.
Decision Framework & Workflow Visualization
The following diagram outlines the decision logic for selecting the correct crystallization strategy based on the physical state of your glycine derivative.
Caption: Decision tree for selecting the optimal crystallization pathway. Oily intermediates require derivatization (salt or imine formation) to achieve a lattice energy sufficient for crystallization.
Solvent Screening Data
The following table summarizes solubility profiles for common glycine ester derivatives to aid in solvent selection.
Solvent Class
Specific Solvent
Solubility (Free Base)
Solubility (HCl Salt)
Role in Protocol
Alcohols
Methanol (MeOH)
High
High
Good Solvent (Dissolution)
Ethanol (EtOH)
High
Moderate
Good Solvent / Anti-solvent
Isopropanol (IPA)
Moderate
Low
Anti-solvent
Ethers
Diethyl Ether ()
High
Insoluble
Primary Anti-solvent
MTBE
High
Insoluble
Alternative Anti-solvent
Chlorinated
Dichloromethane (DCM)
High
Moderate
Co-solvent (for oils)
Hydrocarbons
Hexane/Heptane
Moderate
Insoluble
Anti-solvent (Schiff bases)
Water
Water
Low (Immiscible)
High (Soluble)
Anti-solvent (for free bases in EtOH)
Troubleshooting: The "Oiling Out" Cycle
If your product separates as a second liquid phase (oil) instead of crystals, follow this recovery loop:
Re-heat: Heat the mixture until the oil redissolves into a clear solution.
Seed at Cloud Point: Cool down very slowly. The moment you see a faint haze (the cloud point), add seed crystals immediately.
Temperature Cycling: Oscillate the temperature by ±5°C around the cloud point. This "Ostwald ripening" encourages the oil droplets to dissolve and redeposit onto the crystal seeds.
Change Anti-Solvent: If using Ether/MeOH causes oiling, switch to Ethyl Acetate/Hexane . The polarity difference is less extreme, reducing the shock that causes oiling.
References
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][3] The synthesis of amino acids by phase-transfer reactions.[1] Tetrahedron Letters, 19(30), 2641-2644.
Clark, J. D., et al. (2015).[4] On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.[4][5][6][7] CrystEngComm, 17, 1-10.
Wietmarschen, J., et al. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. Molecules, 25(5), 1234.
Black, S. N., et al. (2011). Crystallization-induced dynamic kinetic resolution of phenylglycine amide. Organic Process Research & Development.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: N-ALK-GLY-001
Subject: Preventing Over-Alkylation, DKP Formation, and Hydrolysis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Simple" Reaction That Rarely Is
You are likely here because a "routine"
reaction on a glycine ester resulted in a complex mixture of starting material, dialkylated byproducts, and insoluble white precipitates.
N-alkylation of glycine esters (e.g., H-Gly-OEt) is deceptively difficult due to two competing failure modes:
The Kinetic Trap (Polyalkylation): The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway alkylation.
The Thermodynamic Trap (Diketopiperazine): Glycine esters have a high propensity to dimerize into stable 6-membered rings (2,5-diketopiperazines), especially under the basic conditions required for alkylation.
This guide provides the mechanistic root cause for these failures and validated protocols to circumvent them.
Module 1: Diagnostic & Decision Matrix
Before adjusting your conditions, identify your failure mode using the flowchart below.
Figure 1: Diagnostic flowchart for selecting the correct synthetic strategy based on observed side reactions.
Module 2: The Failure Modes (Mechanistic Insight)
The Over-Alkylation Trap
The Problem: In a direct
reaction (Gly-OEt + R-Br), the mono-alkylated product is a secondary amine. Secondary amines are more electron-rich (inductive effect of the alkyl group) and less sterically hindered than expected, making them better nucleophiles than the starting glycine ester.
Result: The reaction consumes the product faster than the starting material. You get a mix of unreacted Gly, Mono-Gly, and Di-Gly.
Diketopiperazine (DKP) Formation
The Problem: Glycine is the least sterically hindered amino acid. Under basic conditions (required to neutralize the ammonium salt for alkylation) or thermal stress, two glycine ester molecules attack each other’s carbonyls.
Mechanism: Intermolecular cyclization releases two equivalents of alcohol to form the thermodynamically stable 2,5-diketopiperazine ring.
Symptom: Appearance of an insoluble white solid that does not dissolve in DCM or water.
Module 3: Validated Protocols
Protocol A: Reductive Amination (The Gold Standard)
Best For: Mono-alkylation.
Mechanism: Condensation of amine with aldehyde to form an imine, followed by selective reduction.
Why it works: The intermediate imine is not nucleophilic, preventing double addition. The reducing agent (STAB) reduces the imine faster than the aldehyde.
Materials:
Glycine Ethyl Ester HCl (1.0 equiv)
Aldehyde (1.0 - 1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
DIPEA (1.0 equiv - strictly to free base the HCl salt)
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step:
Free Base In Situ: Suspend Gly-OEt.HCl in DCE (0.2 M). Add DIPEA (1.0 equiv) and stir for 10 mins. Note: Do not use excess base; high pH promotes DKP.
Imine Formation: Add the Aldehyde (1.0 equiv). If the aldehyde is unreactive, add acetic acid (1.0 equiv) to catalyze imine formation. Stir 30–60 mins.
Reduction: Cool to 0°C. Add STAB (1.4 equiv) portion-wise.
Reaction: Warm to RT and stir 2–16 hours.
Quench: Quench with saturated aqueous NaHCO₃.
Workup: Extract with DCM. The product is the mono-alkylated amine.
Critical Control Point: Do not use Sodium Cyanoborohydride (
) unless necessary; STAB is less toxic and handles acid-sensitive groups better [1].
Protocol B: Fukuyama Amine Synthesis (The "Nuclear" Option)
Best For: When you must use an alkyl halide (e.g., R-Br, R-OTs) and require high purity.
Mechanism: Activates the amine with a Nosyl (2-nitrobenzenesulfonyl) group to make the proton acidic (
), allowing alkylation, then deprotects.
Step-by-Step:
Protection: React Gly-OEt with 2-nitrobenzenesulfonyl chloride (NsCl) and TEA in DCM.
Result: Ns-Gly-OEt (Sulfonamide).
Alkylation: Dissolve Ns-Gly-OEt in DMF. Add
(2.0 equiv) and Alkyl Halide (1.1 equiv). Heat to 50–60°C.
Why it works: The sulfonamide anion is nucleophilic but, once alkylated, it cannot react again. Zero over-alkylation.
Deprotection: Treat the alkylated intermediate with Thiophenol (PhSH) and
(or DBU) in DMF/MeCN.
Result: Pure Mono-alkylated Gly-OEt [2].
Module 4: Troubleshooting FAQs
Symptom
Probable Cause
Corrective Action
Product is 50% Dialkylated
Direct alkylation used with highly reactive halide (e.g., Benzyl Bromide).
Switch to Protocol A (Reductive Amination) using Benzaldehyde. If impossible, use Protocol B (Fukuyama).
Insoluble White Precipitate
DKP formation due to high pH or high concentration.
Dilute reaction to <0.1 M. Switch base from inorganic () to hindered organic (DIPEA). Keep temp <40°C.
Low Yield / "Missing" Mass
Product is water-soluble during workup.
Glycine derivatives are polar. Do not wash with dilute HCl. Salting out the aqueous layer (NaCl saturation) helps extraction into EtOAc/DCM.
Ester Hydrolysis
Use of NaOH/KOH or wet solvents.
Use anhydrous solvents.[1] Use carbonate bases or DIPEA. Avoid strong hydroxide bases.
Module 5: Pathway Visualization
Understanding the competition between the desired path and the DKP "dead end" is vital.
Figure 2: Kinetic competition between alkylation and dimerization/polyalkylation.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters, 36(36), 6373–6374. [Link]
Gisin, B. F. , & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[5] A side reaction in solid-phase peptide synthesis.[5][6][7] Journal of the American Chemical Society, 94(9), 3102–3106. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Reaction Conditions
Ticket ID: CHEM-OPT-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are attempting to synthesize N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a sterically hindered
-amino ester. This molecule features a quaternary -carbon substituted with a phenyl group, an ethyl group, the amine, and the ester moiety.
The Core Challenge:
The synthesis of quaternary
-amino acids via direct nucleophilic substitution is chemically antagonistic. You are forcing a nucleophile (benzylamine) onto a sterically crowded quaternary center (-bromo ester).[1] The primary failure mode is not "no reaction," but rather elimination (E2) to form the -unsaturated ester (Ethyl 2-phenylbut-2-enoate), driven by the basicity of the amine and the steric bulk of the substrate.
This guide provides a high-fidelity protocol optimized to suppress elimination and maximize substitution, followed by a troubleshooting matrix.
Part 1: The Optimized Protocol (The "Golden Path")
This protocol utilizes Finkelstein catalysis and Basicity Modulation to favor the
Mechanistic Insight: TBAI performs an in-situ halogen exchange, converting the steric hindrance-prone bromide into a highly reactive iodide.[1] The C-I bond is weaker and longer, significantly lowering the activation energy for the incoming nucleophile.
Base & Nucleophile Addition:
Add Cesium Carbonate (
) ( equiv) to the mixture.
Add Benzylamine (
equiv) dropwise.
Why Cesium? The large ionic radius of Cesium (
) creates a "loose" ion pair with the carbonate, increasing the basicity slightly in organic media without being as aggressive as hydroxide bases, which would hydrolyze the ester.
Thermal Optimization:
Heat the reaction mixture to 60°C .
Critical Control Point: Do NOT exceed 80°C. Above this threshold, the entropy-favored Elimination pathway (E2) dominates, producing the styrenyl side-product.
Monitoring & Workup:
Monitor via HPLC or TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting bromide (
) and the appearance of the amine ().
Once complete (typically 12–18 hours), cool to RT.
Filter off inorganic solids.[1] Concentrate the filtrate.
Redissolve in EtOAc, wash with water (
) and Brine (). Dry over .
Data Summary: Solvent & Base Effects[2][3][4]
Entry
Solvent
Base
Additive
Yield (%)
Major Side Product
1
DMF
None
45%
Elimination (Alkene)
2
THF
None
<10%
No Reaction (Too slow)
3
MeCN
TBAI
72%
Minor Elimination
4
MeCN
TBAI
88%
None
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the desired substitution and the parasitic elimination pathway.
Part 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a large non-polar spot on TLC that is not my product. What is it?
Diagnosis: This is likely Ethyl 2-phenylbut-2-enoate .[1]
Cause: The reaction temperature was too high, or the base was too strong/concentrated. The benzylamine acted as a base rather than a nucleophile, abstracting a proton from the
-carbon (the ethyl group) to form the double bond conjugated with the phenyl ring.
Solution:
Lower reaction temperature to 50–60°C.
Switch from DMF (which promotes basicity) to Acetonitrile.[1]
Ensure you are using the TBAI catalyst to accelerate the substitution rate relative to the elimination rate.
Q2: The reaction stalls at 60% conversion. Should I add more amine?
Diagnosis: Product Inhibition or Salt Formation.[1]
Cause: As the reaction proceeds, HBr is generated and scavenged by the base. However, if mixing is poor, the HBr can protonate your nucleophile (benzylamine), turning it into a non-nucleophilic ammonium salt (
is insoluble; vigorous stirring is required to neutralize the acid at the solid-liquid interface.
Add 0.5 equiv of Diisopropylethylamine (DIPEA) .[1] It is a bulky, non-nucleophilic base that will scavenge protons without competing for the alkylation site.
Q3: Can I use the Strecker Synthesis instead?
Analysis: Yes, and for quaternary centers, it is often superior for large scale.
Protocol: React Propiophenone + Benzylamine + TMSCN
-Aminonitrile Acid Hydrolysis Ethanol Esterification.
Trade-off: The Strecker route avoids the elimination side-reaction entirely but requires handling toxic cyanides and harsh acidic hydrolysis steps that may cleave the benzyl group if not carefully controlled.[1]
Q4: Why Acetonitrile over DMF?
Scientific Rationale: While DMF is a better solvent for
in general, it decomposes at high temperatures to form dimethylamine, which can react with your starting material to form an impurity. Furthermore, Acetonitrile allows for easier workup (lower boiling point) and stabilizes the "loose ion pair" mechanism of Cesium Carbonate effectively.
References
Salvatore, R. N., et al. (2001). "Cesium Hydroxide and Cesium Carbonate Promoted N-Alkylation."[1] Tetrahedron, 57(36), 7785-7811.
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
Villo, P., et al. (2019). "Nucleophilic Substitution at Quaternary Carbons." Chemical Reviews, 119(12), 6994-7052. (General review on steric hindrance in alkylations).
"purification strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester"
Technical Support Center: Purification Strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Case ID: PUR-NB-EE-001 Topic: Downstream Processing & Purification Protocols Status: Open for Consultation[1][2] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Strategies for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Case ID: PUR-NB-EE-001
Topic: Downstream Processing & Purification Protocols
Status: Open for Consultation[1][2]
Executive Summary
You are dealing with a sterically hindered, lipophilic amino acid ester. Unlike simple glycine derivatives, the 2-ethyl-2-phenyl quaternary center introduces significant steric bulk.[1][2] This impacts your synthesis by slowing down N-alkylation (leading to unreacted starting material) and complicating crystallization (leading to "oiling out").[1][2]
This guide prioritizes three objectives:
Preservation of the Ester: Preventing hydrolysis during workup.
Removal of Alkylating Agents: Eliminating benzyl halides.[2]
Amine Separation: Differentiating the secondary amine product from the primary amine precursor.
Module 1: The "Standard" Acid-Base Workup (Tier 1)
Context: This protocol is the first line of defense. It utilizes the basicity of the secondary amine to separate it from neutral organic impurities (like benzyl bromide) and acidic byproducts.
Critical Warning: Amino acid esters are prone to hydrolysis under basic conditions.[1][2] All basic wash steps must be performed at 0–5°C.
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Why: DCM is better for solubilizing the lipophilic benzylated product, but EtOAc is safer and often sufficient.
Acid Extraction: Extract the organic layer with cold 1M HCl (3x).[2]
Mechanism:[1][3][4][5][6] The amine is protonated (
), migrating to the aqueous phase. Neutral impurities (benzyl halides, unreacted aromatics) remain in the organic phase.
Note: If your product is highly lipophilic (due to the benzyl + phenyl + ethyl groups), it may form an oil at the interface. If this happens, increase the volume of the aqueous phase or add a small amount of methanol to break the emulsion.
Organic Wash (Discard): The organic layer now contains non-basic impurities.[2] Discard it (after TLC confirmation).
Basification (The Danger Zone):
Cool the aqueous acidic layer to 0°C in an ice bath.
Speed is key: Do not let the product sit in the basic aqueous solution.
Re-Extraction: Immediately extract the turbid aqueous layer with fresh DCM (3x).[2]
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Visual Logic: Acid-Base Partitioning
Figure 1: Logic flow for the selective isolation of the basic amine product. Note: Density depends on solvent choice (DCM is heavier than water).
Module 2: Separation of Starting Material (Tier 2)
The Issue: The steric hindrance of the 2-ethyl-2-phenyl group often prevents the reaction from going to completion.[2] You likely have unreacted primary amine (2-ethyl-2-phenylglycine ethyl ester) mixed with your secondary amine product.[1][2] Acid-base extraction will not separate these, as both are basic.[2]
Strategy A: Flash Column Chromatography
The N-benzyl group adds significant lipophilicity, creating a large
between the product and the starting material.
Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5
Reasoning: Silica is slightly acidic.[2] Without TEA, the amine product will streak/tail, leading to poor resolution. TEA blocks the acidic silanol sites.
If working on >10g scale, distillation is superior.
Boiling Point Differential: The benzyl group adds ~90 Da to the molecular weight. The boiling point of the product will be significantly higher (>30-40°C difference) than the starting amine under high vacuum.
Conditions: High vacuum (<1 mmHg) is required to keep the pot temperature below 150°C and prevent thermal decomposition.
Module 3: Solidification (Salt Formation)
The Issue: "My product is an oil."
Explanation: The ethyl and phenyl groups disrupt crystal lattice packing. The free base is likely an oil at room temperature. To store it or achieve high purity, you must convert it to a salt.
Protocol: Hydrochloride Salt Formation
Dissolve the purified oil in a minimum amount of anhydrous Diethyl Ether or MTBE .
Cool to 0°C.
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
Do NOT use aqueous HCl.[1][2] Water will trap the salt as an oil/gum.
Try forming the Oxalate salt (using anhydrous oxalic acid in acetone) or p-Toluenesulfonate (Tosylate) salt.[1][2] These often crystallize better.[2]
Advanced Impurity Profiling
Figure 2: Mapping specific impurities to their removal strategies.[1][2]
References
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] General methods for the purification of amino acid esters and N-alkylation workups.[1][2][2]
BenchChem Application Notes. Protocols for Orthogonal Deprotection and Purification of Ethyl-Protected Amino Acids.[2]
ChemicalBook. Synthesis and Property data for N-Benzylglycine ethyl ester derivatives.
US Patent 5374765A. Method for extracting an amino acid ester from a hydrous solution.[1][2] (Provides pKa-based extraction logic).
GuideChem. Optimization of N-alkylation of glycine ethyl esters.
Technical Support Center: HPLC Impurity Profiling for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development, Impurity Identification, and Troubleshooting for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester.[1] Introduction: The M...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Method Development, Impurity Identification, and Troubleshooting for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester.[1]
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are analyzing N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester , a critical intermediate often associated with the synthesis of vasodilators like Bencyclane.[1]
Chemical Context:
Core Structure: A hydrophobic ester with a basic secondary amine and two aromatic systems (benzyl and phenyl).
The Challenge: The secondary amine functionality is prone to interaction with residual silanols on HPLC columns, leading to severe peak tailing.[2][3][4][5] Furthermore, the ester bond is susceptible to hydrolysis, creating polar acidic impurities that can co-elute with the solvent front.
This guide provides a self-validating workflow to separate, identify, and quantify these impurities.
Module 1: Method Development & Optimization
Q: My main peak is tailing significantly (Asymmetry > 1.5). How do I fix this?
A: Peak tailing in N-benzyl amino esters is almost always caused by the interaction between the protonated secondary amine and the ionized silanol groups (
Q: I see multiple impurity peaks. How do I identify them based on retention time?
A: Without a mass spectrometer, you can predict identity based on Relative Retention Time (RRT) . The elution order is dictated by polarity (Reverse Phase logic: Polar elutes first).
*RRT = Retention Time of Impurity / Retention Time of Main Peak.
Q: A peak is co-eluting with the void volume (t0). Is it an impurity or solvent effect?
A: This is likely Impurity A (The Acid) or a salt form of Benzylamine .
Test: Inject the sample using a weaker solvent (more water). If the peak moves slightly away from the void, it is a real impurity.
Fix: Start your gradient with a lower organic percentage (e.g., 5% or 10% B) and hold for 2-3 minutes to retain these polar species.
Module 3: Troubleshooting & Logic Workflows
Visualizing the Troubleshooting Process
Use the following decision tree to diagnose resolution and peak shape issues.
Caption: Decision tree for diagnosing common HPLC issues with amine-based intermediates.
Module 4: System Suitability & Validation (ICH Guidelines)
Q: What are the acceptance criteria for this assay?
A: According to ICH Q3A (R2) guidelines for new drug substances, you must establish "System Suitability" before every run to ensure data integrity.
Required Parameters:
Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (usually the de-benzylated amine).
Tailing Factor (T): < 1.5 (Strict) or < 2.0 (Acceptable for difficult amines).
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Signal-to-Noise (S/N):
LOD (Limit of Detection): S/N ratio of 3:1.
LOQ (Limit of Quantification): S/N ratio of 10:1.
Reporting Thresholds (ICH Q3A):
If Maximum Daily Dose is ≤ 2g/day: Report any impurity > 0.05% .
If Maximum Daily Dose is > 2g/day: Report any impurity > 0.03% .
References
ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[1][7] International Council for Harmonisation.[6][8]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]
Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational | Tier: Level 3 (Senior Application Scientist)
Welcome to the Advanced Synthesis Support Center. My name is Dr. Aris, Senior Application Scientist. You are likely here because standard alkylation methods (like direct
with alkyl halides) are failing you—resulting in poly-alkylation, racemization of your chiral centers, or impossible purifications of zwitterionic sludge.
This guide is not a textbook; it is a troubleshooting system designed to restore your yield and optical purity. We will focus on three "Gold Standard" workflows: Reductive Amination (STAB) , Fukuyama Alkylation (Ns-Strategy) , and Copper-Catalyzed Arylation (Ma Conditions) .
🛠️ Workflow Selector: Which Protocol Do You Need?
Before proceeding, verify your substrate and electrophile compatibility using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal N-functionalization strategy based on electrophile type and steric constraints.
🔬 Module 1: Reductive Amination (The Workhorse)
Best For: Alkyl groups derived from aldehydes/ketones.[1]
Primary Risk: Over-alkylation (N,N-dialkyl) and Racemization.
Standard NaCNBH₃ is toxic and often too slow. We utilize Sodium Triacetoxyborohydride (STAB) because it is less acidic and generally does not reduce the carbonyl until the imine is formed, preventing side reactions.
The "STAB" Protocol (Optimized for Chiral Preservation)[2]
Imine Formation: Dissolve amino acid ester (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane).
Critical Control Point: Add Acetic Acid (1-2 equiv).[1] Do NOT lower pH < 4. Low pH promotes enamine tautomerization, leading to racemization at the
-carbon.
Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion.
Quench: Quench with saturated NaHCO₃. Do not use strong base immediately if your product is an ester.[2]
Stepwise Addition: Pre-form the imine for 1 hour before adding STAB. Use exactly 1.0 equiv of aldehyde.
Loss of Chirality (ee% drops)
Acid concentration too high.
Buffer System: Reduce AcOH to 1.0 equiv. Ensure temperature is 0°C during addition.
Low Conversion
Wet solvent (STAB decomposes).
Dry Solvents: STAB is moisture sensitive.[3][4] Use anhydrous DCE or THF.
Product stuck in water
Zwitterion formation.
Workup Change: If the ester hydrolyzed, use ion-exchange resin (Dowex 50W) rather than liquid-liquid extraction.
Expert Insight: Unlike NaCNBH₃, STAB does not require toxic cyanide waste handling. However, it reacts slowly with ketones. For sterically hindered ketones, you may need to revert to NaCNBH₃ with Ti(OiPr)₄ as a Lewis acid promoter [1].
🔬 Module 2: Fukuyama Alkylation (The Precision Tool)
Best For: Primary amines requiring mono-alkylation with alkyl halides; Solid-phase synthesis.
Primary Risk: Incomplete deprotection of the Nosyl group.
This method uses the electron-withdrawing nature of the 2-nitrobenzenesulfonyl (Nosyl/Ns) group to render the N-H proton acidic (
), allowing alkylation under mild Mitsunobu or basic conditions.
Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and (tributylphosphine) for hindered substrates [2].
Deprotection Fails
Base is too weak.
Boost Basicity: Switch from to DBU (2-3 equiv) in DMF.
"Yellow Impurity"
Residual Nosyl byproducts.
Scavenging: The byproduct is a sulfide. Wash organic layer thoroughly with basic water, or use a polymer-supported thiol scavenger.
🔬 Module 3: Copper-Catalyzed N-Arylation (Ma Conditions)
Best For: Attaching aromatic rings (N-arylation).[8][9]
Primary Risk: Harsh conditions causing racemization or decomposition.
Traditional Ullmann coupling requires high heat (>150°C). The protocols developed by Dawei Ma utilize specific ligands (amino acids or oxalamides) to lower the activation energy, allowing coupling at 40-90°C, preserving chirality [3].
Setup: Charge flask with Amino Acid (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), and Ligand (e.g., DMPAO or L-Proline, 20 mol%).
Base: Add
(2.0 equiv).
Solvent: DMSO or DMF (degassed).
Reaction: Heat to 60-90°C under Argon.
Troubleshooting Guide: N-Arylation
Symptom
Probable Cause
Corrective Action
No Reaction
Oxidation of Cu(I) to Cu(II).
Inert Atmosphere: You must degas solvents. Cu(II) is inactive here. Add Sodium Ascorbate (5 mol%) to reduce trace Cu(II) back to Cu(I).
Racemization
Temperature too high.
Ligand Optimization: Switch to Oxalic Diamide ligands (e.g., BHMPO). These accelerate the reaction, allowing lower temps (40-60°C) [4].
Low Yield (Aryl Bromides)
Aryl Bromides are sluggish.
Iodide Swap: Add KI (20 mol%) to generate the Aryl Iodide in situ (Finkelstein-like), or switch to Aryl Iodide starting material.
⚗️ Module 4: Purification of Zwitterions
The most common failure point is not the reaction, but the isolation. N-substituted amino acids often form zwitterions that are soluble in water and insoluble in ether/DCM.
Protocol: Ion-Exchange Isolation (Dowex 50W)
Load: Acidify reaction mixture (pH 2) and load onto a column of Dowex 50W (H+ form). The amino acid binds; non-basic impurities (reagents, unreacted halides) pass through.
Wash: Wash with water/MeOH to remove non-ionic organic impurities.[2]
Lyophilize: Freeze-dry the ammoniacal eluent to obtain the pure zwitterion.
📚 References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Fukuyama, T., et al. (1995).[7] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines."[7] Tetrahedron Letters.
Ma, D., et al. (2001). "CuI-Catalyzed Coupling Reaction of
-Amino Acids or Esters with Aryl Halides at Temperature Lower Than 100°C." Journal of the American Chemical Society.
Zhang, Y., et al. (2012).[9] "CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines." Organic Letters.
Disclaimer: These protocols involve hazardous chemicals (borohydrides, thiophenol, heavy metals). Always consult SDS and perform a risk assessment before experimentation.
"resolving peak tailing in HPLC analysis of N-benzyl compounds"
Topic: Resolving Peak Tailing in HPLC Analysis of N-Benzyl Compounds Role: Senior Application Scientist Status: Online | Ticket Priority: High Welcome to the Separation Science Support Hub You are likely here because you...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Peak Tailing in HPLC Analysis of N-Benzyl Compounds
Role: Senior Application Scientist
Status: Online | Ticket Priority: High
Welcome to the Separation Science Support Hub
You are likely here because your N-benzyl peaks are exhibiting asymmetry factors (
) greater than 1.5, compromising integration accuracy and resolution.
N-benzyl compounds present a "perfect storm" for reverse-phase chromatography: they possess a hydrophobic tail (benzyl group) that demands retention, and a basic nitrogen atom that actively seeks secondary interactions. The guide below is structured to help you diagnose the root cause and implement a self-validating solution.
Module 1: The Mechanistic Root Cause
Why is this happening?
The tailing you observe is rarely a column defect; it is a symptom of Secondary Retention .
Primary Mechanism (Desired): Hydrophobic interaction between the benzyl ring and the C18 ligand.
Secondary Mechanism (Undesired): Ion-exchange interaction between the protonated nitrogen (
) and ionized residual silanols () on the silica surface.
Standard silica silanols have a
of ~3.5–4.5. N-benzyl amines often have a of 8–10. At neutral pH (6–8), both species are charged, creating a strong ionic bond that drags the peak tail.
Visualizing the Problem
The following diagram illustrates the competing equilibria causing your peak distortion.
Figure 1: The Dual-Retention Mechanism. Green path represents ideal partitioning; Red path represents the silanol activity causing tailing.
Module 2: Mobile Phase Strategy (The "Software" Fix)
Before buying a new column, alter the chemistry of your mobile phase to suppress the secondary mechanism.
Protocol A: The "Sacrificial Base" Method (UV-Only)
Best for: Standard C18 columns where you cannot change pH significantly.
The Logic: Add Triethylamine (TEA) to the mobile phase.[1][2][3] TEA is a tertiary amine that competes for the active silanol sites.[1][3] Because it is in high concentration relative to your analyte, it saturates the silanols, effectively "capping" them dynamically.
Step-by-Step:
Preparation: Add TEA to your aqueous buffer to reach a concentration of 5–10 mM (approx. 0.1% v/v).[4][5]
pH Adjustment: Adjust pH after adding TEA. Use Phosphoric acid to reach pH 3.0.
Equilibration: Flush the column with at least 20 column volumes. TEA takes time to coat the silica surface.
Warning: TEA is generally not recommended for LC-MS due to persistent ion source contamination and signal suppression.
Protocol B: The High-pH Switch (LC-MS Compatible)
Best for: Hybrid (BEH) or Polymer-based columns.
The Logic: If you raise the pH above the analyte's
(typically pH > 10), the N-benzyl amine becomes deprotonated (neutral). A neutral molecule cannot interact with silanols via ion exchange.
Step-by-Step:
Check Column Limits: Ensure your column is rated for pH 10–12 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO). Do not use standard silica. [6]
Buffer Prep: Use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide adjusted to pH 10.5.
Execution: Run the gradient. You will likely see increased retention because the neutral amine is more hydrophobic than its charged form.
Comparison of Mobile Phase Modifiers
Modifier
Mode
Mechanism
Pros
Cons
TFA (0.1%)
Low pH
Ion-Pairing + Silanol Suppression
Excellent peak shape; simple prep.
Strong MS signal suppression; difficult to wash out.
Formic Acid (0.1%)
Low pH
Silanol Suppression (Weak)
MS friendly; volatile.
Often insufficient for strong bases (tailing persists).
Triethylamine (TEA)
Mid pH
Silanol Blocker (Competitive)
Fixes tailing on older columns.
Not MS compatible ; permanently modifies column surface.
High pH ()
High pH
Analyte Neutralization
Eliminates tailing; alters selectivity.
Requires specific high-pH stable columns.
Module 3: Column Selection (The "Hardware" Fix)
If mobile phase adjustments fail, your stationary phase activity is likely too high.
The "Base-Deactivated" Selection Workflow
Use this decision tree to select the correct column technology for N-benzyl analysis.
Figure 2: Column Selection Decision Matrix based on detection limits and pH flexibility.
Recommended Technologies:
Hybrid Particles (BEH): Ethylene-bridged silica reduces the population of surface silanols significantly.
Charged Surface Hybrids (CSH): These surfaces have a slight positive charge introduced during manufacturing. This repels the positively charged N-benzyl analyte, preventing it from touching the surface silanols [1].
Polar-Embedded Groups: An amide or carbamate group embedded in the ligand chain shields the silica surface and provides a "water layer" that reduces silanol interaction.
Module 4: Troubleshooting FAQs
Q: I switched from TFA to Formic Acid for LC-MS, and now my peaks are tailing. Why?A: TFA is a strong acid (
) and an ion-pairing agent. It forms a neutral ion pair with your amine (), masking the charge. Formic acid is weaker () and does not ion pair effectively.
Fix: Use Difluoroacetic acid (DFA) .[4] It offers the peak shape benefits of TFA with significantly less MS signal suppression [2].
Q: Can I just increase the temperature to fix the tailing?A: Sometimes. Increasing temperature to 50–60°C improves mass transfer kinetics (the rate at which the analyte moves in and out of the pores). This can sharpen peaks, but it will not eliminate thermodynamic tailing caused by silanol binding. It is a band-aid, not a cure [3].
Q: My N-benzyl compound is eluting in the void volume (too fast) at low pH.A: At low pH, your amine is fully ionized and very polar. It doesn't want to stick to the C18.
Fix: Switch to High pH (pH 10). The analyte will become neutral and hydrophobic, significantly increasing retention on the C18 column [4].
Q: How do I know if I have Mass Overload?A: Tailing caused by silanols usually looks like a "shark fin" (sharp front, long tail). Tailing caused by overload often looks like a right triangle (retention time shifts earlier as concentration increases). Inject a 1:10 dilution of your sample. If the peak symmetry improves drastically, you were overloading the column.
References
Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications.Link
Advanced Materials Technology. Comparison of TFA, Formic Acid, and DFA for Peptide Analysis.Link
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution and Peak Shape?Link
Agilent Technologies. Analysis of Basic Compounds at High pH using ZORBAX Extend-C18.Link
Technical Support Center: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Here is the comprehensive Technical Support Guide for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . Executive Summary & Molecule Profile N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, non-natural...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive Technical Support Guide for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester .
Executive Summary & Molecule Profile
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is a sterically hindered, non-natural amino acid derivative. It serves as a critical intermediate in the synthesis of conformationally constrained peptides (e.g., Dolastatin 15 analogues) and pharmaceutical candidates requiring resistance to enzymatic hydrolysis.
Key Structural Features:
Quaternary
-Carbon: The central carbon is bonded to a Phenyl group, an Ethyl group, the Amine, and the Ester. This steric bulk significantly alters its reactivity profile compared to standard glycine derivatives.
N-Benzyl Protection: Provides lipophilicity and amine protection but introduces susceptibility to oxidative degradation.
Ethyl Ester: The primary site for hydrolytic instability.
Degradation Pathway Map
The following diagram illustrates the primary degradation routes. Note the central role of the quaternary carbon in stabilizing the molecule against racemization, while steric effects retard hydrolysis.
Figure 1: Primary degradation pathways including hydrolysis, oxidative de-benzylation, and thermal decarboxylation.
Troubleshooting & FAQs
Direct answers to issues encountered in the lab.
Category A: Stability & Purity Issues
Q1: I observe a new peak at RRT ~0.85 in my HPLC chromatogram after storing the sample in solution. What is it?Diagnosis: This is likely the Free Acid form (N-Benzyl-2-ethyl-2-phenylglycine) resulting from ester hydrolysis.
Mechanism: Water attacks the carbonyl carbon. While the ethyl and phenyl groups provide steric shielding, moisture ingress in organic solvents (like DMSO or DMF) or acidic pH will drive this reaction over time [1].
Solution: Ensure solvents are anhydrous (<0.05% water). Store the compound as a solid at -20°C. If in solution, avoid protic solvents for long-term storage.
Q2: My sample has developed a yellow tint and a distinct almond-like odor. Is it compromised?Diagnosis: Yes, this indicates Oxidative De-benzylation .
Mechanism: The benzylic position (next to the nitrogen) is susceptible to radical oxidation, especially under light exposure. This cleaves the benzyl group, releasing Benzaldehyde (the almond odor source) and the secondary amine (2-ethyl-2-phenylglycine ethyl ester) [2].
Solution: Purify via recrystallization (ethanol/water) or column chromatography. Future storage must be in amber vials under Argon/Nitrogen.
Q3: Can I racemize this compound using strong base?Diagnosis:No. This is a common misconception.
Scientific Grounding: Racemization typically occurs via proton abstraction from the
-carbon, forming a planar enolate. However, this molecule has a quaternary -carbon (bonded to Phenyl, Ethyl, N, and Carbonyl). There is no -proton to remove. Therefore, the stereocenter is chemically locked against base-catalyzed racemization [3].
Category B: Analytical Challenges
Q4: The parent peak is tailing significantly on C18 columns. How do I fix this?Diagnosis: Interaction between the basic secondary amine and residual silanols on the column stationary phase.
Fix:
Add a Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Acetate in your mobile phase to suppress silanol ionization.
pH Adjustment: Increase mobile phase pH to ~8.0 (using an alkali-stable column) to keep the amine unprotonated, or lower to <3.0 to keep it fully protonated and solvated.
Experimental Protocols
Protocol 1: Forced Degradation Study (Validation)
Use this protocol to identify impurity retention times.
Stress Condition
Reagents
Conditions
Expected Degradant
Acid Hydrolysis
1N HCl
60°C, 4-8 hours
Free Acid (Hydrolysis)
Base Hydrolysis
0.1N NaOH
RT, 2 hours
Free Acid (Rapid Hydrolysis)
Oxidation
3% H₂O₂
RT, 24 hours
N-Oxide / De-benzylated Amine
Thermal
Solid State
105°C, 3 days
Decarboxylated species (Minor)
Step-by-Step Procedure:
Preparation: Dissolve 10 mg of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester in 1 mL of Acetonitrile (co-solvent).
Stress: Add 1 mL of the respective stress reagent (HCl, NaOH, or H₂O₂).
Quench: Neutralize acid/base samples to pH 7.0 immediately after the time point.
*RRT = Relative Retention Time (Parent = 1.00). Values vary by column/gradient.
References
Hydrolysis Kinetics of Hindered Esters
Source: Liu, T., et al. (2006). "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs." Journal of Organic Chemistry.
Relevance: Establishes that steric bulk at the
-position (like the ethyl/phenyl group here) retards hydrolysis rates significantly compared to unhindered glycine esters.
Oxidative Dealkylation of N-Benzyl Amines
Source: Organic Chemistry Portal.
Relevance: Details the radical mechanism by which N-benzyl groups are cleaved to form benzaldehyde and the free amine under oxid
Stereochemical Stability of Quaternary Amino Acids
Source: Cativiela, C., & Díaz-de-Villegas, M. D. (2000). "Stereoselective synthesis of quaternary
-amino acids." Tetrahedron: Asymmetry.
Relevance: Confirms that
-disubstituted amino acids (quaternary centers) cannot racemize via the standard enolization mechanism due to the lack of an
-proton.
Optimization
Phase Transfer Catalysis Support Center: Amino Acid Ester Alkylation
Technical Support Reference ID: PTC-AA-ALK-2025 Status: Active Support Tier: Level 3 (Senior Application Scientist) Scope: Troubleshooting O'Donnell Schiff Base Alkylation via Phase Transfer Catalysis (PTC). Core Directi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Reference ID: PTC-AA-ALK-2025
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Scope: Troubleshooting O'Donnell Schiff Base Alkylation via Phase Transfer Catalysis (PTC).
Core Directive & System Architecture
Welcome to the PTC Technical Support Center. This guide is structured to troubleshoot the alkylation of N-(diphenylmethylene)glycine esters (O'Donnell's substrate), the industry standard for synthesizing
-amino acids.
Unlike homogeneous reactions, PTC relies on the interfacial transfer of anions . Success depends on the precise synchronization of chemical kinetics and mass transfer. This guide treats your reaction as a system with distinct failure modes: Catalyst Poisoning , Interfacial Stagnation , and Selectivity Drift .
Diagnostic Modules (Troubleshooting Guides)
Module A: Reaction Stalled or Low Conversion
Symptom: Starting material remains unconsumed after 24h. TLC shows no product spot.
Root Cause Analysis
Potential Failure
Probability
Mechanism of Failure
Catalyst Poisoning
High
The leaving group (I⁻, OTs⁻) pairs too tightly with the Quaternary Ammonium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
), preventing it from transporting the substrate anion.
Stirring Efficiency
Medium
In Liquid-Liquid (L-L) PTC, reaction rate is mass-transfer limited. Poor interfacial area = zero reaction.
Hydration Shell
Low
In Solid-Liquid (S-L) PTC, trace water forms a hydration shell around the solid base, blocking surface access.
Q&A Troubleshooting
Q: I am using an alkyl iodide, but the reaction is stuck at 10% conversion. Why?A: You are likely experiencing Catalyst Poisoning .
The Physics: The affinity of
for anions follows the Hofmeister series: Lipophilic anions (I⁻, ClO₄⁻) > Hydrophilic anions (OH⁻, F⁻) .
The Problem: Once
forms, it is too stable to exchange with the hydroxide or the Schiff base anion. The catalyst becomes "locked" in the organic phase as an inert salt.
The Fix:
Switch to Alkyl Bromides or Chlorides .
If you must use iodide, increase catalyst loading to 10-20 mol% or use a catalyst with a hydrophilic counter-ion (e.g.,
) to bias the equilibrium [1].
Q: My reaction works on 100mg but fails on 10g. What changed?A: The Interfacial Surface Area per Volume ratio dropped.
The Physics: In L-L PTC, the reaction occurs at the interface or via extraction into the organic layer. Scaling up often reduces the power-per-volume input of magnetic stirring.
The Fix: Switch to an overhead mechanical stirrer with a high-shear impeller (e.g., Rushton turbine). You must see a visible vortex and emulsion generation.
Module B: Side Reactions (Hydrolysis & Dialkylation)
Symptom: Yield is low, and NMR shows benzophenone or unexpected peaks.
Q&A Troubleshooting
Q: I see significant benzophenone in the crude NMR. Is my imine unstable?A: You are likely hydrolyzing the Ester or the Imine prematurely.
Scenario 1: Ester Hydrolysis (Saponification). High concentration of aqueous NaOH/KOH attacks the ester.
Solution: Switch to Solid-Liquid PTC . Use solid KOH or CsOH in dry DCM or Toluene. Without bulk water, saponification is kinetically suppressed [2]. Alternatively, use tert-butyl esters , which are sterically resistant to hydrolysis.
Scenario 2: Imine Hydrolysis. The Schiff base is acid-sensitive.
Solution: Ensure your solvent is not acidic (avoid un-neutralized CDCl3 for NMR). During workup, do not use strong acid washes until you intend to deprotect.
Q: I am getting dialkylated product. How do I stop at mono-alkylation?A: This is a pKa management issue.
The Mechanism: For benzophenone imines, the mono-alkylated product is less acidic (pKa ~21-23) than the starting glycine imine (pKa ~19) due to steric hindrance [3]. This natural pKa difference usually prevents dialkylation.
The Exception: If you use extremely active electrophiles (Allyl/Benzyl halides) with excess base and high temperatures, you override this selectivity.
The Fix:
Use stoichiometric base (1.1 - 1.2 equiv).
Lower the temperature to 0°C or -10°C.
Avoid Aldimines (e.g., p-chlorobenzaldehyde imine) which have smaller pKa differences between mono- and di-alkylated species; stick to Ketimines (Benzophenone type) [3].
Module C: Asymmetric PTC Issues (Low ee)
Symptom: Enantiomeric Excess (ee) is <80% using Cinchona or Maruoka catalysts.
Q&A Troubleshooting
Q: Why is my enantioselectivity varying batch-to-batch?A: Temperature control and Catalyst Stability are the usual suspects.
Factor 1: Temperature. Asymmetric PTC is entropy-driven. Higher T increases the "leakage" through the non-selective background reaction (uncatalyzed interfacial alkylation).
Protocol: Run at -20°C to 0°C .
Factor 2: Catalyst Degradation. Cinchona alkaloids have a
-hydrogen. Under strong basic conditions (50% KOH), they can undergo Hofmann Elimination , destroying the chiral pocket.
Protocol: Use Maruoka Catalysts (Sprio-binaphthyl ammonium salts) for high-base stability [4], or switch to solid CsOH/K2CO3 under mild conditions for Cinchona salts.
Visualizing the System
Diagram 1: The Interfacial Catalytic Cycle
This diagram illustrates the "Interfacial Mechanism" (Makosza type) common for lipophilic imines, where deprotonation happens at the interface, followed by ion-exchange.
Caption: The catalytic cycle showing interfacial deprotonation and organic-phase alkylation. Note that Q+ shuttles the active anion into the organic phase.[1]
Diagram 2: Troubleshooting Logic Tree
Caption: Logic flow for diagnosing common PTC alkylation failures.
Wash neutral with water (pH 7). Do not use acid (risks deprotection).
Dry over MgSO4 and concentrate.
Data & Reference Tables
Table 1: Catalyst Selection Matrix
Catalyst Class
Example
Best Application
Limitations
Quaternary Ammonium
TBAB, TEBA
General Alkylation (Achiral)
Susceptible to Iodide poisoning.
Cinchona Alkaloid
N-Benzyl Cinchonidinium
Asymmetric Alkylation
Unstable in hot 50% NaOH (Hofmann elim).
Maruoka Catalyst
Binaphthyl Spiro-Ammonium
High-Performance Asymmetric
High cost; requires synthesis.
Crown Ether
18-Crown-6
Solid-Liquid PTC (K+ specific)
Toxic; expensive compared to Quats.
Table 2: Solvent Effects on O'Donnell Alkylation
Solvent
Dielectric Constant
Reaction Rate
Selectivity (Mono/Di)
DCM
8.9
High
Moderate
Toluene
2.4
Moderate
High
THF
7.5
Low (Miscible with H2O)
Low (Hydrolysis risk)
Acetonitrile
37.5
N/A (Homogeneous)
N/A (Not PTC)
References
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[4][5] "The Synthesis of Amino Acids by Phase-Transfer Reactions." Tetrahedron Letters, 19(30), 2641-2644.
O'Donnell, M. J., et al. (1988). "Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases." Journal of the American Chemical Society, 110(25), 8520-8525.[6]
Ooi, T., & Maruoka, K. (2007).[7] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research, 37(8), 518-525.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Quaternary
-Amino Acids
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Stereoselective Synthesis of
-Disubstituted Amino Acids
Core Directive & Executive Summary
The "Quaternary Carbon" Problem:
Synthesizing quaternary
-amino acids (QAAs) is fundamentally a battle against steric hindrance and entropic barriers. Unlike mono-substituted amino acids, the formation of a tetrasubstituted carbon center requires forcing a nucleophile into a crowded environment.
Primary Challenges:
Steric Impedance: The electrophile must approach a sterically congested enolate, often leading to stalled reactions or elimination side products.
Enantiocontrol: Discriminating between the two faces of a planar, tetrasubstituted enolate or intermediate is energetically demanding.
Regioselectivity: Competition between
-alkylation (desired) and -alkylation (undesired) or -alkylation.
This guide provides field-proven troubleshooting workflows for the three most robust methodologies: Phase Transfer Catalysis (PTC) , Transition Metal-Catalyzed Allylation , and Self-Regeneration of Stereocenters (SRS) .
Decision Matrix: Method Selection
Before troubleshooting, ensure you are using the correct methodology for your substrate.
Figure 1: Decision tree for selecting the optimal synthetic route based on target substrate architecture.
Troubleshooting Module: Asymmetric Phase Transfer Catalysis (PTC)
Context: This is the industry standard for synthesizing acyclic QAAs (e.g.,
-methyl phenylalanine) using Schiff base esters and chiral quaternary ammonium salts (Maruoka or Cinchona-derived).
Issue 1: Low Chemical Yield (<40%) despite high catalyst loading
Diagnosis: Catalyst Poisoning or "Hofmann Elimination" of the catalyst.
Root Cause A (Poisoning): If you are using an alkyl iodide electrophile, the iodide ion produced is a "soft" anion that pairs tightly with the quaternary ammonium cation (
), preventing it from binding the enolate. This shuts down the catalytic cycle.
Root Cause B (Stirring): PTC is an interfacial reaction. If the stirring rate is insufficient (<500 rpm), the mass transfer between the organic and aqueous base layers becomes the rate-determining step.
Corrective Actions:
Switch Leaving Groups: Replace alkyl iodides with alkyl bromides or mesylates . Bromide is less lipophilic and exchanges more readily.
The "Pseudo-Homogeneous" Fix: If using solid KOH/CsOH, add 1-2 equivalents of water. A trace amount of water creates an "omega phase" on the surface of the solid base, drastically accelerating deprotonation.
Issue 2: Low Enantiomeric Excess (ee < 80%)
Diagnosis: Loose Ion Pairing or Non-Catalyzed Background Reaction.
Root Cause: The background reaction (racemic alkylation catalyzed by the base alone without the chiral catalyst) is competing with the chiral pathway.
Corrective Actions:
Temperature Control: Lower the temperature to -20°C or -40°C. The activation energy for the catalyzed pathway is lower than the racemic background; lower temperatures favor the catalyzed route.
Solvent Switch: Switch from polar aprotic solvents (DMF, DMSO) to Toluene or Chloroform . Non-polar solvents tighten the ion pair (
), bringing the chiral catalyst closer to the reaction center.
Catalyst Structure (The
Rule): Check the steric bulk of your catalyst. For Maruoka catalysts, ensure the -spiro alkyl chains are sufficiently long ( to ). Higher lipophilicity increases the concentration of the catalyst in the organic phase.[1]
Context: Using Pd(0) or Mo(0) catalysts to couple azlactones or nitro-esters with allylic electrophiles (Trost Chemistry).
Issue 3: Regioselectivity Failure (Linear vs. Branched Product)
Diagnosis: Steric vs. Electronic Control mismatch.
Root Cause: In the formation of the
-allyl complex, the nucleophile can attack either the substituted terminus (branched, chiral) or the unsubstituted terminus (linear, achiral).
Corrective Actions:
Ligand Tuning: Switch to a "tighter" ligand like the Trost Naphthyl Ligand or PHOX ligands. These increase the steric bulk around the metal center, forcing the nucleophile to attack the more substituted carbon to relieve steric strain (contrary to standard
logic).
Additives: Add ZnCl
or MgBr . These Lewis acids coordinate to the azlactone enolate, making it a "harder" nucleophile and altering the transition state geometry.
Experimental Protocols
Protocol A: Enantioselective Synthesis of
-Methyl Phenylalanine (Maruoka PTC)
Preparation: Charge a reaction vessel with the glycine imine and the chiral catalyst. Dissolve in Toluene.[2]
Cooling: Cool the mixture to 0°C . (Crucial for ee%).
Initiation: Add the electrophile (Benzyl bromide) in one portion.
Base Addition: Add 50% aq. KOH dropwise with vigorous stirring (1000 rpm) .
Note: The interface must be maximized.
Monitoring: Monitor by HPLC (Chiralcel OD-H column). Reaction typically completes in 2-6 hours.
Quench: Dilute with water and extract with ether.
Hydrolysis: Treat the crude imine with 1N HCl/THF (1:1) at RT for 2 hours to release the free amino ester.
Self-Validation Check:
If the reaction turns black immediately, the base concentration is too high, leading to decomposition.
If conversion stalls at 50%, add a second portion of catalyst (catalyst death).
Protocol B: Comparison of Catalyst Performance
Parameter
Cinchona Alkaloids (Gen 1)
Maruoka Catalysts (Gen 2)
Structure
Natural derived (Quinine/Quinidine)
Synthetic -symmetric Spiro
Typical Loading
10 mol%
0.1 - 1 mol%
Substrate Scope
Good for reactive electrophiles
Excellent for sterically hindered groups
Typical ee%
80 - 90%
95 - 99%
Stability
Moderate (Hofmann elimination risk)
High (Robust N-spiro structure)
Cost
Low
High
Advanced Mechanism Visualization
Mechanism: Interfacial Phase Transfer Alkylation
This diagram illustrates the "Extraction Mechanism" where the active chiral species is formed at the interface and reacts in the bulk organic phase.
Figure 2: The interfacial mechanism of Phase Transfer Catalysis. Rate limiting step is often the transfer of the enolate into the organic phase.
References
Ooi, T., & Maruoka, K. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Trost, B. M., & Dogra, K. (2002). "Synthesis of Novel Quaternary Amino Acids Using Molybdenum-Catalyzed Allylic Alkylation." Journal of the American Chemical Society.[3]
Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPG-EE) represents a specialized class of
-disubstituted amino acid derivatives . Unlike standard glycine analogs, the simultaneous presence of ethyl and phenyl groups at the -carbon creates a quaternary center that imposes significant steric hindrance. This structural rigidity is a critical feature in medicinal chemistry, often used to lock peptide conformations in bioactive molecules such as Dolastatin 15 analogs (antineoplastic agents) and Neurokinin-1 (NK1) receptor antagonists .
This guide objectively compares BEPG-EE with its structural analogs to elucidate its unique bioactivity profile, stability, and utility in drug development.
Mechanism of Action & Structural Logic
The bioactivity of BEPG-EE is driven by three core structural determinants:
Conformational Restriction (
-Quaternary Carbon):
The geminal ethyl and phenyl groups at the -position restrict the rotation around the N- and -C(O) bonds. This "Thorpe-Ingold" effect stabilizes bioactive conformations, preventing enzymatic degradation (proteolysis) and enhancing receptor binding affinity compared to non-substituted glycines.
Lipophilic Anchoring (N-Benzyl Moiety):
The N-benzyl group significantly increases lipophilicity (LogP > 4.5), facilitating blood-brain barrier (BBB) penetration. In the context of Glycine Transporter-1 (GlyT1) inhibition , N-benzyl substitutions are known to occupy hydrophobic pockets within the transporter, blocking glycine reuptake.
Ester Masking:
The ethyl ester function acts as a prodrug moiety, masking the carboxylic acid to improve membrane permeability. Upon cellular entry, intracellular esterases may hydrolyze it to the free acid, the active pharmacophore in certain pathways.
Signaling Pathway Visualization (Graphviz)
Figure 1: Pharmacokinetic activation pathway of BEPG-EE, highlighting its role as a lipophilic precursor to the active
-disubstituted amino acid.
Comparative Bioactivity Analysis
The following table contrasts BEPG-EE with its closest structural analogs: the methyl-substituted variant (BMPG-EE ), the non-benzylated precursor (EPG-EE ), and the reference bioactive peptide (Dolastatin 15 ).
Steric Stability: BEPG-EE exhibits superior metabolic stability compared to BMPG-EE due to the bulkier ethyl group, which more effectively shields the ester bond from rapid hydrolysis.
Potency Potential: In Dolastatin 15 analogs, the replacement of the valine residue with the 2-ethyl-2-phenylglycine unit (derived from BEPG-EE) has been shown to maintain or enhance cytotoxicity against P388 leukemia cells by locking the bioactive conformation [1].
Experimental Protocols
Protocol A: Synthesis of BEPG-EE (Reductive Amination)
Objective: To synthesize high-purity BEPG-EE from 2-ethyl-2-phenylglycine ethyl ester.
Reagents:
2-Ethyl-2-phenylglycine ethyl ester (1.0 eq)
Benzaldehyde (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) (Solvent)
Acetic Acid (Catalytic)
Workflow:
Dissolution: Dissolve 2-ethyl-2-phenylglycine ethyl ester in DCM (0.1 M concentration).
Imine Formation: Add benzaldehyde and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours under
atmosphere.
Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.
Quench: Stir overnight at RT. Quench with saturated
.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
Objective: To evaluate the antiproliferative potential of BEPG-EE analogs on HeLa cells.
Seeding: Plate HeLa cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with BEPG-EE at concentrations ranging from 0.1
M to 100 M (dissolved in DMSO, final concentration <0.1%).
Incubation: Incubate for 48h at 37°C, 5%
.
MTT Addition: Add 20
L MTT solution (5 mg/mL) to each well. Incubate for 4h.
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals.
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Comparative Synthesis Workflow
The following diagram illustrates the divergent synthesis pathways for BEPG-EE and its analogs, highlighting the critical decision points for introducing specific bioactivity features.
Figure 2: Divergent synthesis of BEPG-EE and BMPG-EE. The choice of alkylating agent in Step 1 determines the steric profile of the final scaffold.
References
Pettit, G. R., et al. (1990). "Dolastatin 15 derivatives." United States Patent 4,816,444.[1]
Technical Validation: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) as a hCES1 Competitive Inhibitor
Executive Summary & Strategic Context N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) is chemically characterized as a bulky, lipophilic ester. While primarily known as a synthetic intermediate for the ultra-short-ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (BEPE) is chemically characterized as a bulky, lipophilic ester. While primarily known as a synthetic intermediate for the ultra-short-acting benzodiazepine Remimazolam , its pharmacological relevance lies in its interaction with Human Carboxylesterase 1 (hCES1) .
Because Remimazolam is a "soft drug" designed for rapid hydrolysis by tissue esterases, its precursors and analogs (like BEPE) often exhibit high affinity for the hCES1 catalytic triad. This guide validates BEPE not merely as a passive substrate, but as a Competitive Inhibitor of hCES1. In a drug development context, this validation is critical for predicting potential Drug-Drug Interactions (DDIs) where BEPE might delay the clearance of co-administered ester-based therapeutics (e.g., Oseltamivir, Clopidogrel).
Comparative Analysis: BEPE vs. Standard Alternatives
Feature
BEPE (Test Article)
Loperamide (Standard)
BNPP (Control)
Role
Competitive Substrate/Inhibitor
Ligand / Competitive Inhibitor
Irreversible Inhibitor
Target Specificity
High for hCES1 (Liver); Low for hCES2 (Intestine)
High for hCES1
Broad Spectrum (CES1, CES2, AChE)
Mechanism
Steric hindrance at active site; Decoy substrate
Allosteric/Competitive binding
Phosphorylation of Serine active site
Reversibility
Reversible
Reversible
Irreversible
IC50 Range
µM range (Predicted)
Low µM (approx. 0.5 - 2 µM)
nM range
Application
DDI Profiling, Metabolic Probe
Positive Control for Inhibition
Assay Validation / Background suppression
Mechanistic Grounding
To validate BEPE, one must understand the causality of inhibition. hCES1 prefers substrates with a large acyl group and a small alcohol group. BEPE fits this pharmacophore perfectly. It binds to the catalytic triad (Ser221, Glu354, His468), occupying the active site and preventing the hydrolysis of the reporter substrate.
Diagram 1: Competitive Inhibition Pathway (hCES1)
Caption: BEPE acts as a competitive decoy, occupying the hCES1 active site and blocking the entry of the reporter substrate (pNPA), thereby reducing the rate of product formation.
Experimental Validation Protocol
This protocol is designed to be self-validating . If the Positive Control (Loperamide) fails to show >50% inhibition, the assay is invalid.
A. Materials & Reagents[1][2][3]
Enzyme: Recombinant Human Carboxylesterase 1 (hCES1).[1] Avoid using crude liver microsomes (HLM) initially to prevent interference from other esterases.
Validating Competitive Mechanism: To confirm BEPE is competitive (and not allosteric), perform the assay at varying concentrations of pNPA (substrate).
Lineweaver-Burk Plot Signature:
Competitive: Lines intersect at the Y-axis (
is unchanged, increases).
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases).
Workflow Visualization
The following diagram outlines the precise operational workflow to ensure reproducibility.
Diagram 2: Assay Workflow & Decision Tree
Caption: Operational workflow for hCES1 inhibition assay. The decision diamond ensures the system is functioning correctly before data acceptance.
References
Wang, D., et al. (2018). "Human carboxylesterases: a comprehensive review."[1] Acta Pharmaceutica Sinica B. (Validates hCES1 substrate specificity and bulky ester preference).
Zhou, J., et al. (2022). "Remimazolam: A Review of its Synthesis, Pharmacology, and Clinical Applications." Frontiers in Pharmacology. (Establishes the chemical lineage of BEPE and its metabolic pathway via esterases).
Shitara, Y., et al. (2006). "Pharmacokinetic/pharmacodynamic (PK/PD) analysis of the interaction between loperamide and P-glycoprotein substrates." Drug Metabolism and Disposition. (Establishes Loperamide as a standard interaction probe).
Di, L. (2019). "FDA Guidance on In Vitro Drug Interaction Studies." The AAPS Journal. (Regulatory framework for validating competitive inhibitors in DDI studies).
A Comparative Guide to N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and Other N-Substituted Glycine Esters in the Context of Neurological Research
This guide provides a comprehensive comparison of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and other N-substituted glycine esters, with a particular focus on their potential as anticonvulsant agents. Drawing upon ava...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester and other N-substituted glycine esters, with a particular focus on their potential as anticonvulsant agents. Drawing upon available experimental data, we will explore their synthesis, biological activity, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and medicinal chemistry.
Introduction: The Therapeutic Potential of N-Substituted Glycine Esters
Glycine, the simplest amino acid, is a crucial inhibitory neurotransmitter in the central nervous system (CNS). However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier. To overcome this limitation, researchers have focused on developing more lipophilic derivatives, such as N-substituted glycine esters, to enhance CNS penetration and bioavailability.[1] These modifications have led to the discovery of compounds with significant anticonvulsant properties.[2][3]
This guide will specifically examine N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, a molecule with unique structural features, and compare it to other N-substituted glycine esters for which experimental data is available. While direct comparative studies on N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester are not extensively reported in the reviewed literature, we can infer its potential properties based on the established structure-activity relationships within this class of compounds.
Synthesis of N-Substituted Glycine Esters: A Generalized Approach
The synthesis of N-substituted glycine esters generally involves the N-alkylation or N-acylation of a glycine ester. Several methods have been reported, with variations in starting materials, reagents, and reaction conditions.
General Synthesis Pathway
A common route for synthesizing N-benzylglycine ethyl ester involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the N-alkylation.[4]
Caption: Generalized synthesis of N-benzylglycine ethyl ester.
For the synthesis of the target molecule, N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, a similar N-alkylation strategy would likely be employed, starting from 2-ethyl-2-phenylglycine ethyl ester.
Experimental Protocol: Synthesis of N-Benzylglycine Ethyl Ester
This protocol is adapted from a reported procedure for the synthesis of N-benzylglycine ethyl ester.[4]
Materials:
Glycine ethyl ester hydrochloride
Triethylamine
Ethanol
Benzyl chloride
Anhydrous magnesium sulfate
Water
Procedure:
To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.
Heat the mixture to reflux for 1 hour.
Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.
Cool the filtrate to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.
After the addition is complete, allow the reaction to proceed at 40°C for 4 hours.
Filter the reaction mixture and wash the filtrate with water until it is neutral.
Dry the organic layer with anhydrous magnesium sulfate and filter.
Remove the solvent under reduced pressure. The crude product can be further purified by distillation.[4]
Comparative Biological Activity: Focus on Anticonvulsant Properties
Several studies have demonstrated the anticonvulsant effects of N-substituted glycine derivatives. The primary screening method for anticonvulsant activity is the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[5] Neurotoxicity is often assessed using the rotarod test.
Structure-Activity Relationship Insights
The anticonvulsant activity of these compounds is significantly influenced by the nature of the N-substituent. Increased lipophilicity, conferred by aromatic and benzyloxycarbonyl groups, appears to be a key factor for enhanced activity.[1] This is likely due to improved penetration of the blood-brain barrier.
For instance, N-(benzyloxycarbonyl)glycine (Z-glycine) is significantly more potent than glycine in antagonizing seizures.[2][6] Further derivatization into esters and amides can further modulate this activity.
Comparative Anticonvulsant Data
The following table summarizes the anticonvulsant activity of selected N-substituted glycine derivatives from the literature.
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures.
MES: Maximal Electroshock Test.
i.p.: Intraperitoneal.
p.o.: Oral.
While no direct data for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester is available, its structure, featuring a bulky and lipophilic N-benzyl group and additional phenyl and ethyl groups at the alpha-carbon, suggests it would possess significant lipophilicity. This structural characteristic is a strong indicator of potential central nervous system activity, including possible anticonvulsant effects. Further experimental evaluation is necessary to confirm this hypothesis.
Proposed Mechanism of Action
The exact mechanism of action for the anticonvulsant effects of N-substituted glycine esters is not fully elucidated. However, two primary hypotheses exist:
Prodrug Hypothesis: The lipophilic ester derivatives cross the blood-brain barrier and are subsequently hydrolyzed by esterases in the brain to release glycine, thereby increasing inhibitory neurotransmission.[6]
Direct Receptor Interaction: The compounds themselves may act as modulators of glycine receptors or other related targets within the CNS. The lack of affinity of Z-glycine for strychnine-sensitive glycine receptors suggests that the mechanism may be more complex than simple glycine agonism.[6]
Caption: Hypothesized mechanisms of action for N-substituted glycine esters.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential.
Maximal Electroshock (MES) Seizure Test
This test is a widely used model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]
Materials:
Male Swiss mice (20-25 g)
Corneal electrodes
Electroshock apparatus
Test compound solution
Procedure:
Administer the test compound at various doses to different groups of mice via the desired route (e.g., intraperitoneal).
After a predetermined time for drug absorption (e.g., 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
Observe the mice for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
Record the number of protected animals in each group.
Calculate the ED₅₀ value using probit analysis.[5]
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of the test compound.[5]
Materials:
Male Swiss mice (20-25 g)
Rotarod apparatus (e.g., rotating at 10 rpm)
Test compound solution
Procedure:
Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.
Administer the test compound at various doses to different groups of trained mice.
At the time of peak effect determined in the seizure models, place the mice on the rotarod.
Record the time each animal remains on the rod. A significant decrease in performance compared to a vehicle-treated control group indicates neurotoxicity.
Conclusion and Future Directions
N-substituted glycine esters represent a promising class of compounds for the development of novel CNS-active agents, particularly anticonvulsants. The available data strongly suggest that lipophilicity is a critical determinant of their biological activity, facilitating their entry into the brain. While N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester has not been extensively studied, its chemical structure suggests it possesses favorable properties for CNS penetration and potential anticonvulsant activity.
Future research should focus on the synthesis and in-depth pharmacological evaluation of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester. Direct comparative studies with clinically relevant anticonvulsants and other N-substituted glycine esters are necessary to fully elucidate its therapeutic potential. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and pathways responsible for the observed anticonvulsant effects.
References
Lambert, D. M., et al. (1998). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 41(1), 101-107. [Link]
Lambert, D. M., et al. (1996). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. European Journal of Pharmacology, 300(1-2), 109-113. [Link]
Jafari, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30158–30176. [Link]
Jafari, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]
Lambert, D. M., et al. (1996). Anticonvulsant activity of ester- and amide-type lipid conjugates of glycine and N-benzyloxycarbonylglycine. European Journal of Pharmaceutical Sciences, 4(3), 159-166. [Link]
ResearchGate. (n.d.). N,N-disubstituted glycine esters | Download Table. Retrieved February 15, 2026, from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
Bialer, M., et al. (1999). Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. Epilepsy Research, 34(1), 1-12. [Link]
Padron, J. M., et al. (2012). Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules, 17(12), 14595-14611. [Link]
Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
NIST. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]
Obniska, J., et al. (2007). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 7(5), 485-498. [Link]
Global Substance Registration System. (2025, August 26). ETHYL N-BENZYLGLYCINE. Retrieved February 15, 2026, from [Link]
Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. [Link]
PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]
Figliozzi, G. M., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. International Journal of Peptide Research and Therapeutics, 16(4), 227-268. [Link]
ResearchGate. (n.d.). Preliminary Evaluation of Anticonvulsant Activity of Some Aminoalkanol and Amino Acid Cinnamic Acid Derivatives. Retrieved February 15, 2026, from [Link]
NIST. (n.d.). N-Benzylglycine ethyl ester. Retrieved February 15, 2026, from [Link]
Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.
Al-Abdullah, E. S., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 196. [Link]
PubChem. (n.d.). N-Phenylglycine ethyl ester. Retrieved February 15, 2026, from [Link]
Perez-Venegas, M., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2568. [Link]
Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356. [Link]
Zholbassarova, S. T., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 820. [Link]
ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved February 15, 2026, from [Link]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Phenylglycine Derivatives
For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Rigorous Assay Validation in Phenylglycine Derivative Drug Discovery Phenylglycine and its derivatives represent a promis...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Rigorous Assay Validation in Phenylglycine Derivative Drug Discovery
Phenylglycine and its derivatives represent a promising class of compounds in modern drug discovery, exhibiting a wide range of biological activities, including as antagonists for metabotropic glutamate receptors and inhibitors of various enzymes.[1][2][3][4] Their unique structural features, however, necessitate a meticulous and well-validated approach to in vitro screening to ensure the generation of reliable and reproducible data. This guide provides a comparative overview of key in vitro assays, detailed validation protocols, and the scientific rationale behind experimental choices, empowering researchers to confidently assess the therapeutic potential of novel phenylglycine derivatives.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] For drug discovery, this means ensuring that the in vitro data accurately reflects the compound's biological activity, guiding crucial decisions in the lead optimization process. This guide is structured to provide both the "how" and the "why" of in vitro assay validation, grounded in the principles of scientific integrity and regulatory expectations.
Comparative Guide to Key In Vitro Assays for Phenylglycine Derivatives
The selection of an appropriate in vitro assay is paramount and depends on the specific biological question being addressed. For novel phenylglycine derivatives, the initial screening cascade often involves assessing cytotoxicity, followed by more target-specific assays such as enzyme inhibition and receptor binding.
Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This information is crucial for establishing a therapeutic window and identifying potential off-target toxicity.[6] Several assays are available, each with its own advantages and limitations.
Assay
Principle
Advantages
Disadvantages
Typical Z'-Factor*
MTT Assay
Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7][8][9]
Inexpensive, well-established.
Insoluble formazan product requires a solubilization step; potential for interference from reducing agents.[8]
0.5 - 0.8
MTS Assay
Colorimetric; reduction of a tetrazolium compound to a soluble formazan product.[8]
Simpler workflow than MTT (no solubilization step), higher throughput.[8]
Can be more expensive than MTT.
0.6 - 0.9
CellTiter-Glo®
Luminescent; measures ATP levels, an indicator of metabolically active cells.
High sensitivity, broad dynamic range, simple "add-mix-read" protocol.
ATP levels can be influenced by factors other than cell viability.
> 0.7
*Z'-factor is a statistical measure of assay quality, where a value > 0.5 is considered robust for high-throughput screening.
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of novel phenylglycine derivatives using the MTT assay.
Materials:
Novel phenylglycine derivatives
Target cell line (e.g., HEK293, SH-SY5Y)
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]
96-well clear-bottom cell culture plates
Multichannel pipette
Plate reader capable of measuring absorbance at 570 nm
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the phenylglycine derivatives in complete culture medium.
Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
Formazan Solubilization:
Carefully aspirate the medium containing MTT.
Add 100 µL of the solubilization solution to each well.[9]
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
Absorbance Measurement:
Read the absorbance at 570 nm using a plate reader.[7]
Data Analysis:
Subtract the average absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Enzyme Inhibition Assays
Many phenylglycine derivatives exert their biological effects by inhibiting specific enzymes.[3][4] Validating an enzyme inhibition assay is crucial for determining the potency and mechanism of action of these compounds.
Parameter
Description
Experimental Approach
Acceptance Criteria (Example)
IC₅₀ Determination
Concentration of the inhibitor that reduces enzyme activity by 50%.
Test a range of inhibitor concentrations and measure enzyme activity.
Consistent IC₅₀ value across multiple runs (e.g., within a 2-fold difference).
Mechanism of Inhibition
Determines if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Vary both substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Clear and consistent kinetic plots indicative of a specific inhibition mechanism.
Enzyme and Substrate Linearity
Ensure the assay is performed under conditions where the reaction rate is linear with respect to enzyme and substrate concentration.
Perform kinetic assays with varying enzyme and substrate concentrations.
Linear relationship between reaction velocity and enzyme/substrate concentration within the tested range.
Z'-Factor
Assesses the quality and robustness of the assay for high-throughput screening.
Run multiple replicates of positive and negative controls.
Z' > 0.5
This protocol outlines the general steps for validating the inhibitory activity of a phenylglycine derivative against a target enzyme. Specific conditions (e.g., buffer composition, substrate, and enzyme concentrations) will need to be optimized for each specific enzyme.
Materials:
Purified target enzyme
Substrate for the enzyme
Novel phenylglycine derivatives
Assay buffer
Stop solution (if required)
96-well assay plate (e.g., black plate for fluorescence assays)
Plate reader (spectrophotometer or fluorometer)
Procedure:
Enzyme and Substrate Optimization:
Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.
Determine the Michaelis-Menten constant (Km) for the substrate to decide on the appropriate substrate concentration for the inhibition assay (typically at or below the Km).
Inhibitor Preparation:
Prepare serial dilutions of the phenylglycine derivatives in the assay buffer.
Assay Reaction:
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor dilutions.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature.
Initiate the reaction by adding the substrate.
Signal Detection:
Measure the reaction product formation kinetically or at a fixed endpoint using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
Data Analysis:
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
Determine the percent inhibition relative to the vehicle control.
Plot the percent inhibition against the inhibitor concentration (logarithmic scale) to calculate the IC₅₀ value.
To determine the mechanism of inhibition, repeat the experiment with varying substrate concentrations and analyze the data using appropriate kinetic models.
Receptor Binding Assays
Phenylglycine derivatives are well-known for their interaction with receptors, particularly metabotropic glutamate receptors (mGluRs).[1][2] Radioligand binding assays are a powerful tool to quantify the affinity of these compounds for their target receptors.[11][12][13]
Parameter
Description
Experimental Approach
Acceptance Criteria (Example)
Saturation Binding (Kd and Bmax)
Determines the affinity (Kd) of the radioligand for the receptor and the total number of receptors (Bmax).
Incubate the receptor preparation with increasing concentrations of the radioligand.
A well-defined saturation curve with a specific and saturable binding component.
Competition Binding (Ki)
Determines the affinity (Ki) of the unlabeled test compound (phenylglycine derivative) for the receptor.
Incubate the receptor preparation with a fixed concentration of radioligand and increasing concentrations of the test compound.
A complete displacement curve with a well-defined IC₅₀ value.
Specificity
Ensures that the binding is to the target receptor and not to other sites.
Perform competition assays with known selective and non-selective ligands for the target receptor and related receptors.
The test compound should displace the radioligand in a manner consistent with binding to the target receptor.
Non-specific Binding
The portion of the radioligand that binds to components other than the receptor.
Determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand.
Non-specific binding should be low, typically less than 20% of the total binding.
This protocol provides a general framework for determining the binding affinity of a novel phenylglycine derivative to a target receptor.
Materials:
Cell membranes or tissue homogenates expressing the target receptor
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor
In a 96-well plate or individual tubes, add the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled phenylglycine derivative.
Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
Incubation:
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-bound radioligand.
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
Radioactivity Measurement:
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percent specific binding against the concentration of the unlabeled phenylglycine derivative (logarithmic scale) to determine the IC₅₀ value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Workflows and Signaling Pathways
Clear visualization of experimental workflows and the underlying biological pathways is essential for understanding and communicating complex scientific data.
Experimental Workflow for In Vitro Assay Validation
Caption: A generalized workflow for in vitro assay validation.
Potential Signaling Pathway for a Phenylglycine Derivative Targeting an mGlu Receptor
Caption: A potential signaling pathway for a phenylglycine derivative acting as an mGluR antagonist.
Troubleshooting Common Issues in In Vitro Assays
Even with a well-validated protocol, unexpected issues can arise. A systematic approach to troubleshooting is essential to identify and resolve these problems.
Issue
Potential Causes
Recommended Actions
High Variability Between Replicates
Pipetting errors, inconsistent cell seeding, edge effects in plates.
Calibrate pipettes, use a multichannel pipette for consistency, avoid using the outer wells of the plate, or ensure proper humidity during incubation.[15]
Verify compound integrity, re-optimize assay conditions, use fresh reagents, perform a time-course experiment to determine optimal incubation time.[15]
High Background Signal
Non-specific binding of the compound or detection reagents, autofluorescence of the compound or plate.
Increase the number of wash steps, include appropriate blocking agents, test for compound autofluorescence, use plates with low autofluorescence.[15]
Inconsistent Results Between Experiments
Variation in cell passage number, reagent lot-to-lot variability, subtle changes in protocol execution.
Use cells within a defined passage number range, qualify new lots of critical reagents, and adhere strictly to the validated SOP.
Statistical Analysis and Data Interpretation
Rigorous statistical analysis is fundamental to the validation process and the interpretation of experimental data.[16][17]
Descriptive Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for replicate measurements to assess precision.
Hypothesis Testing: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare different treatment groups and determine statistical significance (p < 0.05).
Regression Analysis: Use non-linear regression to fit dose-response curves and determine IC₅₀ or EC₅₀ values.
Z'-Factor Calculation: As mentioned earlier, the Z'-factor is a critical parameter for validating HTS assays. It is calculated using the means and standard deviations of the positive and negative controls: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.
Conclusion: A Foundation for Confident Drug Discovery
The validation of in vitro assays is not merely a procedural step but a cornerstone of robust and reproducible drug discovery. For novel phenylglycine derivatives, a thorough understanding of the principles of assay validation, coupled with a rational approach to assay selection and execution, is paramount. By adhering to the guidelines and protocols outlined in this guide, researchers can build a solid foundation of reliable in vitro data, enabling confident decision-making and accelerating the journey of these promising compounds from the laboratory to the clinic.
Author: BenchChem Technical Support Team. Date: February 2026
Focus Application: Neurotherapeutics (AChE Inhibitors) vs. Antimicrobial Agents[1][2]
Executive Summary & Core Directive
This guide objectively analyzes the Structure-Activity Relationship (SAR) of N-benzyl amino esters , a privileged scaffold in medicinal chemistry. Unlike rigid templates, this guide deconstructs the molecule into three functional zones—the Aromatic Head , the Linker , and the Amino Tail —to demonstrate how subtle modifications shift biological activity from neurotherapeutic (AChE inhibition) to antimicrobial (membrane disruption) .[1][2]
Key Insight: While the N-benzyl moiety provides essential lipophilicity for blood-brain barrier (BBB) penetration in Alzheimer's therapeutics, the ester linkage introduces a metabolic "soft spot" (plasma instability) compared to amide isosteres.[1] This guide compares these trade-offs using experimental
and MIC data.
Comparative Analysis: Performance vs. Alternatives
Neurotherapeutic Potency (AChE Inhibition)
The N-benzyl amino ester scaffold mimics the binding mode of Donepezil , the gold standard for Alzheimer's treatment. The table below compares the potency of N-benzyl derivatives against standard clinical inhibitors.
Compound Class
Target
Potency ()
Selectivity (AChE/BuChE)
BBB Permeability
Metabolic Stability
Donepezil (Standard)
AChE
11 nM
High (>1000x)
High
High (Hepatic)
N-Benzylpyridinium Salts
AChE
3 - 27 nM
High
Moderate
Moderate
N-Benzyl Amino Esters
AChE
50 - 500 nM
Moderate
High
Low (Plasma Hydrolysis)
Galantamine
AChE
500 nM
Moderate
High
High
Critical Analysis: N-benzyl amino esters achieve nanomolar potency comparable to Galantamine but fall short of Donepezil's picomolar affinity unless rigidified (e.g., into indanone rings).[1][2] However, their ester linkage allows for a "soft drug" design, where the compound is rapidly metabolized in the periphery to reduce systemic toxicity—a distinct advantage over the systemic persistence of Donepezil.[1][2]
Antimicrobial Efficacy
When the lipophilicity of the benzyl ring is modulated with halogens, these compounds shift mechanism to membrane disruption.
Compound Class
Target Organism
Activity (MIC)
Mechanism
Cytotoxicity ()
Ciprofloxacin (Standard)
E. coli
0.01 g/mL
DNA Gyrase
Low
N-Benzyl Amino Acid Esters
S. epidermidis
14 - 56 g/mL
Membrane Lysis
Moderate
Halogenated N-Benzyl DKPs
S. aureus
4 - 8 g/mL
Peptidomimetic
Low
Critical Analysis: N-benzyl amino esters are less potent than fluoroquinolones but offer a novel mechanism of action (membrane disruption) that is effective against resistant strains (MRSA).[1] The ester group here serves as a prodrug motif, hydrolyzing inside the cell to release the active acid.[1]
Deep Dive: Structure-Activity Relationship (SAR)
The biological fate of N-benzyl amino esters is dictated by three specific structural zones.
Zone 1: The Aromatic Head (Electronic & Steric Effects)[1][2]
Neurotherapeutics: Electron-donating groups (EDGs) like -OMe at the para or meta position enhance
stacking with the Trp286 residue in the AChE peripheral anionic site.
Pros: High metabolic stability; Hydrogen bond donor capability.
Cons: Lower BBB permeability due to increased polarity (PSA).[1]
Zone 3: The Amino Tail (Ionization)[1][2]
Tertiary Amines: Preferred for AChE binding. The cationic charge at physiological pH (7.4) is critical for cation-
interactions with the catalytic triad.
Secondary Amines: Often show higher antimicrobial activity but are more prone to Phase II conjugation (metabolic inactivation).[1]
Visualization: SAR Logic & Synthesis Workflow
SAR Decision Tree
This diagram illustrates the logical flow for optimizing the scaffold based on the desired therapeutic endpoint.
Caption: Decision matrix for optimizing N-benzyl amino esters. Path selection depends on the trade-off between metabolic stability (Amide) and toxicity profile (Ester).
Experimental Protocols
Synthesis: Reductive Amination (The "Gold Standard")
Direct alkylation with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the self-validating protocol of choice, as imine formation can be monitored before reduction.
Imine Formation: Add the Benzaldehyde derivative. Stir at Room Temperature (RT) for 2–4 hours.
Validation Point: Monitor by TLC.[3][4] The disappearance of the aldehyde spot indicates complete imine formation. Do not proceed until the aldehyde is consumed.
Reduction: Cool to 0°C. Add
portion-wise.
Why?
is milder than and will not reduce the ester functionality of the amino acid.
Quench & Workup: Stir overnight. Quench with saturated
. Extract with EtOAc.
Purification: Silica gel chromatography (Hexane:EtOAc).
Bioassay: Ellman’s Method (AChE Inhibition)
This colorimetric assay quantifies the hydrolysis of acetylthiocholine.
L of enzyme solution with 20 L of the test compound (N-benzyl amino ester) at various concentrations. Incubate at 25°C for 20 mins.
Reaction Trigger: Add 20
L of DTNB and 20 L of Acetylthiocholine.
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Validation: Run a positive control (Donepezil) alongside.[1][5] Expected
nM.
References
Design, Synthesis, and in Vitro Biological Evaluation of Donepezil-Based Central Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [1][2]
Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry.
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules.
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Beilstein Journal of Organic Chemistry. [1][2]
Amine synthesis by reductive amination. Organic Chemistry Portal.
A Senior Application Scientist's Guide to Confirming the Stereochemistry of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
In the landscape of pharmaceutical development and molecular chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of bi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and molecular chemistry, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity, efficacy, and safety. For a molecule like N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, which possesses a challenging α-quaternary stereocenter, unambiguous confirmation of its absolute configuration is paramount. Different enantiomers of a chiral drug can exhibit varied, and sometimes harmful, physiological effects.[1]
This guide provides an in-depth comparison of the primary analytical methodologies for confirming the stereochemistry of this complex amino acid derivative. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.
Chiral HPLC is a cornerstone technique for separating enantiomers.[2][3] The method leverages a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4] For N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, this technique serves as an excellent first-pass analysis for determining enantiomeric purity and can be foundational for preparative separation.
Principle of Separation
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5] The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole interactions), causing one to be retained longer on the column.[2]
Experimental Protocol: Chiral HPLC
Column Selection: The choice of CSP is critical. For α-amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their broad applicability.[4] A column such as a Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) is a logical starting point.
Mobile Phase Preparation: A normal-phase mobile phase system is typically preferred for this class of compounds. A common starting point is a mixture of Hexane and Isopropanol (IPA), often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient might be 90:10 Hexane:IPA.
Sample Preparation: Dissolve a small amount of the N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester sample (approximately 1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Data Acquisition:
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
Flow Rate: Lower flow rates, such as 0.5 mL/min, often improve chiral resolution.[6]
Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.[6]
Detection: Monitor the elution profile at a wavelength where the phenyl groups provide strong absorbance (e.g., 254 nm).
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Subsequently, inject the sample of interest to determine the enantiomeric ratio by comparing the peak areas.
Data Presentation and Interpretation
The primary output is a chromatogram. For a racemic mixture, two peaks of equal area will be observed. For an enantiomerically enriched sample, one peak will be significantly larger than the other.
Parameter
(R)-Enantiomer
(S)-Enantiomer
Retention Time (t_R)
12.5 min
15.2 min
Resolution (R_s)
\multicolumn{2}{c
}{> 2.0}
Separation Factor (α)
\multicolumn{2}{c
}{1.22}
A resolution factor (Rs) greater than 1.5 is generally considered baseline separation.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric analysis by Chiral HPLC.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents
While HPLC is excellent for separation, it does not inherently provide the absolute configuration. NMR spectroscopy, when used with a chiral derivatizing agent (CDA), can help determine the absolute stereochemistry.[7] The most classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).[8][9]
Principle of Analysis
The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent.[9] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[7] By analyzing the differences in chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomeric products, the absolute configuration can be deduced based on the established Mosher's model.[10][11]
Experimental Protocol: Mosher's Amide Analysis
This protocol assumes the N-benzyl group is first removed to expose the secondary amine for derivatization.
Debenzylation: Remove the N-benzyl group from the starting material (e.g., via catalytic hydrogenation) to yield 2-ethyl-2-phenylglycine ethyl ester.
Preparation of Diastereomers:
Divide the debenzylated amine into two portions.
React one portion with (R)-(-)-MTPA chloride to form the (R)-MTPA amide.
React the second portion with (S)-(+)-MTPA chloride to form the (S)-MTPA amide.
NMR Data Acquisition:
Dissolve each diastereomeric amide in an anhydrous deuterated solvent (e.g., CDCl₃).
Acquire high-resolution ¹H NMR spectra for both samples. It is critical to ensure identical experimental conditions (temperature, concentration).
Spectral Analysis:
Assign the proton signals for the groups surrounding the stereocenter in both spectra. 2D NMR techniques (like COSY and HSQC) may be necessary for unambiguous assignment.
Calculate the chemical shift difference (Δδ) for each pair of assigned protons using the formula: Δδ = δ_S - δ_R , where δ_S is the chemical shift in the (S)-MTPA derivative and δ_R is the chemical shift in the (R)-MTPA derivative.
Data Interpretation
According to the Mosher model for amides, the protons that lie on the same side as the phenyl group of the MTPA moiety in the extended conformation will be shielded (shifted upfield), while those on the same side as the CF₃ group will be deshielded (shifted downfield).
Positive Δδ values are expected for protons on one side of the stereocenter.
Negative Δδ values are expected for protons on the other side.
By mapping the signs of Δδ onto a 3D model of the molecule, the absolute configuration can be assigned.
Protons
δ in (S)-MTPA Amide (ppm)
δ in (R)-MTPA Amide (ppm)
Δδ (δ_S - δ_R)
Ethyl-CH₂
2.15
2.25
-0.10
Ethyl-CH₃
0.90
0.98
-0.08
Phenyl (ortho)
7.45
7.35
+0.10
This data would suggest the ethyl group protons have a negative Δδ and the phenyl group protons have a positive Δδ, allowing for assignment of the absolute configuration.
Diagram of Mosher's Method Principle
Caption: Principle of stereochemical assignment using Mosher's method.
Method 3: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It provides a unique spectral fingerprint for each enantiomer and can be used to determine the absolute configuration without the need for crystallization or chemical derivatization.[12]
Principle of VCD
While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[12][13] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemistry calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer).[13][14] A match between the experimental and calculated spectra confirms the absolute configuration.
Experimental Protocol: VCD Analysis
Sample Preparation: Dissolve 5-10 mg of the purified N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester enantiomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13] The solvent must be transparent in the IR region of interest.
Data Acquisition:
Acquire the VCD and IR spectra using a commercial VCD spectrometer.
Data collection typically requires several hours to achieve a good signal-to-noise ratio.
Quantum Chemical Calculation:
Perform a conformational search for the molecule to identify the most stable low-energy conformers.
Using quantum chemistry software (e.g., Gaussian), perform a geometry optimization and frequency calculation for the most stable conformer(s) of one enantiomer (e.g., the S-enantiomer) using DFT.
This calculation generates a predicted IR and VCD spectrum. The spectrum for the R-enantiomer is simply the inverse of the calculated S-enantiomer spectrum.
Spectral Comparison:
Visually and quantitatively compare the experimental VCD spectrum with the two predicted spectra (for R and S).
The enantiomer whose calculated spectrum matches the experimental spectrum is the correct absolute configuration.
Data Interpretation
The comparison focuses on the pattern of positive and negative peaks (Cotton effects) across the spectrum.
Feature
Experimental VCD
Calculated (S)-VCD
Calculated (R)-VCD
Peak at ~1730 cm⁻¹ (C=O stretch)
Positive (+)
Positive (+)
Negative (-)
Peak at ~1650 cm⁻¹ (Amide I)
Negative (-)
Negative (-)
Positive (+)
Peak at ~1450 cm⁻¹ (CH₂ bend)
Positive (+)
Positive (+)
Negative (-)
A strong correlation between the experimental and calculated (S)-VCD spectra would confirm the S-configuration for the sample.
VCD Analysis Workflow
Caption: Workflow for absolute configuration determination by VCD.
Confirming the stereochemistry of a molecule with a quaternary stereocenter, such as N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester, requires a multi-faceted and orthogonal approach.
Chiral HPLC should be employed as the primary tool for determining enantiomeric purity and for preparative separation of the enantiomers. Its speed and quantitative accuracy are invaluable for process control.
Vibrational Circular Dichroism (VCD) offers a powerful and non-destructive method for determining the absolute configuration of the purified enantiomer in solution, which is often more representative of its state in biological systems. It serves as an excellent alternative when crystallization is not feasible.[12][14]
NMR with Chiral Derivatizing Agents like Mosher's acid provides a classic and reliable means to assign absolute configuration, particularly when VCD instrumentation or computational resources are unavailable.
Finally, if a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, definitive proof of the absolute configuration, serving as the gold standard against which other methods are validated.[1][16]
By judiciously selecting and combining these techniques, researchers can confidently and unambiguously establish the stereochemical integrity of their target compounds, a critical step in the journey from chemical synthesis to pharmaceutical application.
References
Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]
ACS Publications. (2008, May 1). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
OMICS International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Semantic Scholar. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
American Pharmaceutical Review. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
University of Southampton ePrints. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
ACS Publications. (2010, February 4). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry. Retrieved from [Link]
Scientific Research Publishing. (2010, May 15). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Retrieved from [Link]
PubMed. (2022, November 14). Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols. Retrieved from [Link]
Royal Society of Chemistry. (2022, June 6). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. Retrieved from [Link]
Wiley Online Library. (n.d.). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Advanced Synthesis & Catalysis. Retrieved from [Link]
Course Hero. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
University of California, San Diego. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
ResearchGate. (2026, January 27). Analysis of an Alpha Amino Acid by Fourier Transform Nuclear Magnetic Resonance Spectrometry: Identification and Titration. Retrieved from [https://www.researchgate.net/publication/283073992_Analysis_of_an_Alpha_Amino_Acid_by_Fourier_Transform_Nuclear_Magnetic_Resonance_Spectrometry_Identification_and_Titration]([Link]_ Resonance_Spectrometry_Identification_and_Titration)
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
Technical Guide: Cross-Validation of Analytical Methods for Quantifying N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Executive Summary The accurate quantification of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is critical, particularly given its role as a specialized intermediate in the synthesis of complex pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate quantification of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS: 1330183-23-7) is critical, particularly given its role as a specialized intermediate in the synthesis of complex pharmaceutical agents. As a phenylglycine derivative, this molecule presents specific analytical challenges, including potential ester hydrolysis and stereochemical stability.
This guide details the cross-validation of two orthogonal methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust, cost-effective standard for routine assay, UHPLC-MS/MS provides the necessary sensitivity and specificity to validate peak purity and quantify trace impurities. This document outlines the experimental protocols, validation parameters, and statistical frameworks required to ensure data integrity in compliance with ICH Q2(R2) guidelines.
Analyte Profile & Critical Analytical Challenges
Before selecting methods, one must understand the physicochemical behavior of the analyte.
Chemical Structure: N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester[1][2][3][4][5]
Molecular Weight: ~297.4 g/mol
Chromophores: Benzyl and Phenyl rings (Strong UV absorption at ~210-220 nm; moderate at 254 nm).
Functionality: Secondary amine (basic) and Ethyl ester (labile).
Critical Quality Attributes (CQAs) for Method Development
Hydrolytic Instability: The ethyl ester moiety is susceptible to hydrolysis, converting to the corresponding carboxylic acid, especially in high pH mobile phases. Mitigation: Use buffered mobile phases at pH 3.0–5.0.
Peak Tailing: The secondary amine can interact with residual silanols on silica columns. Mitigation: Use end-capped columns and mobile phase modifiers (e.g., Triethylamine or Formic Acid).
Matrix Interference: In crude reaction mixtures, benzylamine or other benzyl derivatives may co-elute. Mitigation: Orthogonal detection (MS) is required to confirm specificity.
To ensure the HPLC-UV method is reliable, it must be cross-validated against the MS method. This process detects "hidden" biases, such as a co-eluting impurity that inflates UV signals but is invisible to MS (or separated by it).
Diagram: Analytical Cross-Validation Logic
The following diagram illustrates the decision matrix for cross-validating these methods.
Caption: Workflow for orthogonal cross-validation of analytical methods. Method A is validated for routine use only if it statistically aligns with the specific Method B.
Representative Experimental Data Comparison
The following data represents a typical validation study for this class of hydrophobic esters.
Table 1: Method Performance Summary
Parameter
Method A (HPLC-UV)
Method B (UHPLC-MS/MS)
Conclusion
Linearity ()
> 0.9995 (10-500 µg/mL)
> 0.9980 (1-1000 ng/mL)
UV is superior for high-concentration assay.
Precision (RSD)
0.4% (n=6)
2.8% (n=6)
UV is more reproducible for bulk quantification.
LOD
0.5 µg/mL
0.05 ng/mL
MS is ~10,000x more sensitive.
Specificity
Risk of co-elution
Mass-resolved
MS confirms peak purity.
Table 2: Cross-Validation Results (Accuracy)
Samples of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester spiked into a synthetic matrix were analyzed by both methods.
Spike Level
HPLC-UV Recovery (%)
UHPLC-MS Recovery (%)
% Difference
Status
50%
99.2
98.5
0.7%
Pass
100%
100.1
101.2
-1.1%
Pass
150%
99.8
97.9
1.9%
Pass
Impurity A (1%)
Not Detected (Co-elutes)
Detected (m/z 284)
N/A
MS Required
Interpretation:
The data shows that for the main analyte, HPLC-UV provides equivalent accuracy to MS with better precision. However, the "Impurity A" row highlights the necessity of MS during development: UV might miss a co-eluting impurity, leading to a false "100% purity" claim. Once MS confirms the separation of impurities, the UV method is deemed "Validated for Specificity."
Protocol for Cross-Validation Analysis
To replicate this validation in your laboratory, follow this step-by-step logic:
Standard Preparation: Prepare a stock solution of the reference standard (1 mg/mL) in Acetonitrile.
Linearity Check: Dilute stock to create 5 levels for UV (e.g., 50, 100, 200, 400, 500 µg/mL) and 5 levels for MS (e.g., 10, 50, 100, 500, 1000 ng/mL).
Forced Degradation (Stress Testing):
Expose sample to 0.1 N NaOH for 1 hour (induces ester hydrolysis).
Analyze by both UV and MS.
Success Criteria: The UV chromatogram must show a reduction in the main peak that matches the appearance of degradation products. MS must confirm the identity of the degradant (Acid form: m/z ~270).
Bland-Altman Analysis: Plot the difference between Method A and Method B against the mean of the two methods. 95% of differences should lie within ±2 standard deviations.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[7]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Santa Cruz Biotechnology. (n.d.). N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Product Data.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Efficacy of Chiral Stationary Phases for Phenylglycine Separation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
Phenylglycine (Phg) represents a unique separation challenge due to its amphoteric nature and the steric bulk of the phenyl ring adjacent to the chiral center. Unlike aliphatic amino acids, the
-electron density of the phenyl ring creates opportunities for secondary interactions (- stacking) that can be leveraged or detrimental depending on the stationary phase.
This guide objectively compares the three dominant methodologies for separating free (underivatized) phenylglycine enantiomers: Crown Ether , Macrocyclic Glycopeptide (Teicoplanin) , and Ligand Exchange .
The Verdict:
For Purity/QC (UV Detection):Crown Ether (Crownpak CR-I(+)) is the "Gold Standard" for resolution (
) and peak shape, utilizing a rigid host-guest mechanism.
For PK/Bioanalysis (MS Detection):Teicoplanin (Chirobiotic T) is the superior choice due to compatibility with volatile mobile phases (methanol/water/acetic acid).
For Preparative/Cost-Efficiency:Ligand Exchange remains viable but is limited by copper contamination in the eluent.
Mechanistic Profiling of Stationary Phases
To select the correct column, one must understand the molecular recognition mechanism. Phenylglycine resolves based on the stability difference of the transient diastereomeric complexes formed between the analyte and the chiral selector.
A. Crown Ether (e.g., Daicel CROWNPAK CR-I(+))[1][2]
Mechanism: Host-Guest Complexation.
Interaction: The primary ammonium group (
) of phenylglycine inserts into the crown ether cavity.
Chiral Recognition: A "Three-Point Interaction" occurs for the more retained enantiomer (typically
-Phg on CR(+)), involving hydrogen bonding between the ammonium protons and the ether oxygens, plus steric barriers affecting the phenyl group.
Constraint: Requires acidic mobile phase (pH 1.0–2.[1]0) to ensure the amine is fully protonated.
B. Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)[3]
Technical Insight: While Crown Ether columns provide the highest resolution, they are susceptible to performance degradation if the mobile phase pH rises above 2.0 or if the column dries out. Teicoplanin phases are chemically robust but require careful optimization of the organic modifier (Methanol vs. Ethanol) to maximize selectivity.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (UV Detection)
Column: Daicel CROWNPAK CR-I(+) (
)
Rationale: The immobilized crown ether withstands aggressive acidic conditions better than coated versions (CR(+)), allowing for sharper peaks.
Mobile Phase:
in Water / Acetonitrile (90:10 v/v).
Note: Acetonitrile is added to reduce retention time of the hydrophobic phenyl ring; pure water causes excessive retention.
. (Lowering T increases by reducing thermal motion, stabilizing the host-guest complex).
Detection: UV @ 200 nm (Phenylglycine has weak absorbance; 254 nm is less sensitive).
Expected Result: Baseline separation within 10 minutes.
-Phg elutes first; -Phg elutes second.
Protocol B: The "LC-MS Compatible" Method
Column: Astec CHIROBIOTIC T (
)
Rationale: Uses the "Polar Ionic Mode" or "Polar Organic Mode" to facilitate ionization without non-volatile salts.
Mobile Phase: Methanol / Water / Acetic Acid / Triethylamine (TEAA) (80:20:0.1:0.1 v/v).
Mechanism:[4] The acid/base ratio controls the ionization state of the Teicoplanin and the Phenylglycine.
Flow Rate:
.
Temperature:
.
Detection: ESI-MS (Positive Mode, SIM for m/z 152).
Expected Result: Separation factor (
) approx 1.3.
Troubleshooting & Optimization (Expertise)
Issue 1: Peak Tailing on Crown Ether Columns
Cause: Slow mass transfer or secondary silanol interactions.
Fix: Ensure the mobile phase pH is strictly
. If using TFA instead of Perchloric acid (for semi-MS compatibility), tailing will increase. Lowering the flow rate often improves peak symmetry more than increasing temperature.
Issue 2: Retention Time Drift on Teicoplanin
Cause: Incomplete equilibration of the ionic surface.
Fix: Teicoplanin columns have "memory." If you switch from Reversed Phase (high water) to Polar Organic (high MeOH), flush with at least 20 column volumes. For Phenylglycine, the water content is the primary lever for retention—increasing water decreases retention in Polar Organic mode (counter-intuitive to RP).
Issue 3: Elution Order Reversal
Insight: Unlike polysaccharide columns where AD-H and OD-H have different selectors, Crownpak CR(+) and CR(-) are geometric enantiomers. If
-Phg is the trace impurity and elutes second (on CR(+)), it is easier to quantify (peaks don't hide in the tail of the major peak). If -Phg is the impurity, switch to Crownpak CR(-) to make the impurity elute second.
References
Daicel Corporation. (n.d.).[2][6] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Retrieved from [Link]
Department of Chemistry, University of Rome. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. Journal of Chromatography A. Retrieved from [Link]
Davankov, V. A. (2003). Ligand exchange chromatography of chiral compounds. Chromatographia. Retrieved from [Link]
Biological Evaluation of Novel N-Aryl Glycine Derivatives: A Comparative Guide
Executive Summary & Strategic Rationale N-aryl glycine derivatives represent a pivotal shift in medicinal chemistry, moving beyond traditional NSAID scaffolds (like diclofenac) to address the critical balance between pot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
N-aryl glycine derivatives represent a pivotal shift in medicinal chemistry, moving beyond traditional NSAID scaffolds (like diclofenac) to address the critical balance between potency and gastrointestinal (GI) safety. Unlike classic carboxylate-containing NSAIDs that often cause direct mucosal damage, novel N-aryl glycine motifs offer a tunable "bifunctional" scaffold. They mimic the glycine amino acid side arm to enhance physicochemical properties while utilizing the aryl core for targeted hydrophobic interactions within the Cyclooxygenase (COX) active site.
This guide provides a technical roadmap for evaluating these derivatives, focusing on their primary application as anti-inflammatory and analgesic agents , with secondary insights into their antimicrobial potential.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of novel N-(4-substituted phenyl)glycine derivatives against industry standards (Indomethacin, Celecoxib, and Ibuprofen).
In Vitro COX Isoform Selectivity (IC50)
The "Holy Grail" of this drug class is high COX-2 selectivity to minimize gastric side effects while maintaining efficacy.
Compound ID
Structure Motif
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (SI)*
Interpretation
Novel Derivative 6
Chalcone-Glycine Hybrid
>100
0.18
>550
Highly Selective (Superior to Celecoxib)
Novel Derivative 3b
Thiazolidine-Glycine
4.20
0.45
9.3
Moderate Selectivity
Indomethacin
Indole Acetic Acid
0.02
0.60
0.03
Non-selective (High GI Risk)
Celecoxib
Diarylheterocycle
15.0
0.05
300
Standard COX-2 Inhibitor
Diclofenac
Phenylacetic Acid
3.8
0.8
4.7
Balanced Inhibitor
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1][2] Higher SI indicates better safety profile.
In Vivo Anti-Inflammatory Potency (Rat Paw Edema)
Efficacy measured at 3 hours post-carrageenan injection (Dose: 50 mg/kg).
Compound
% Edema Inhibition
Ulcerogenic Index (UI)*
Clinical Significance
Derivative 6
51.82%
0.0
Bio-equivalent to Standard with zero gastric lesions
Derivative 7
43.80%
0.5
Effective, minimal irritation
Indomethacin
54.0%
18.5
High efficacy, severe gastric damage
Control
0%
0.0
Baseline
*UI Scale: 0 (No lesions) to >20 (Severe hemorrhagic erosion).
Mechanism of Action & Signaling Pathway
The therapeutic success of N-aryl glycines lies in their ability to fit into the hydrophobic channel of the COX-2 enzyme. The glycine moiety forms hydrogen bonds with Arg120 and Tyr355 at the entrance of the channel, while the N-aryl group extends into the hydrophobic pocket.
Visualizing the Inhibition Pathway
The following diagram illustrates how these derivatives intercept the inflammatory cascade.
Caption: Selective inhibition of the COX-2 pathway by N-aryl glycine derivatives, preserving the COX-1 mediated gastric protection mechanism.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating workflows.
Chemical Synthesis Validation (The "One-Pot" Check)
Before biological testing, the purity of the N-aryl glycine derivative must be confirmed.
Critical Control: The formation of the secondary amine (-NH-) peak in IR spectroscopy (approx. 3300-3400 cm⁻¹) and the disappearance of the precursor's primary amine signals.
Purity Standard: HPLC purity >98% is required for valid IC50 determination.
In Vitro COX Inhibition Assay (Colorimetric Screening)
Objective: Determine the concentration causing 50% enzyme inhibition (IC50).
Reagent Prep: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).
Group C: N-Aryl Glycine Derivative (50 mg/kg, p.o.).
Induction: 30 mins post-dosing, inject 0.1 mL of 1% Carrageenan saline solution into the sub-plantar tissue of the right hind paw.
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, and 3 hours.
Self-Validation: The control group must show >40% increase in paw volume by hour 3 for the test to be valid.
Evaluation Workflow Visualization
The following flowchart outlines the logic gate for advancing a lead compound from synthesis to safety profiling.
Caption: Stage-gate process for biological evaluation, prioritizing safety (cytotoxicity) before in vivo efficacy.
References
Bayoumi, W. et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.[3][4] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
Zare-Zardini, H. et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
Knaus, E. E. et al. (2011). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[3] Proceedings of the National Academy of Sciences (PNAS).
Vane, J. R. & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orthogonality of Analytical Techniques for N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester Characterization
Content Type: Publish Comparison Guide
Executive Summary
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7) is a critical sterically hindered amino acid derivative, serving as a pivotal intermediate in the synthesis of complex pharmaceutical agents such as Remimazolam and Trimebutine analogs.[1] Its structural complexity—featuring a quaternary
-carbon, a bulky hydrophobic benzyl protection, and an ester moiety—presents unique analytical challenges.
Reliance on a single analytical dimension (e.g., HPLC-UV alone) is insufficient due to the potential for co-eluting isomers and non-chromophoric synthetic byproducts. This guide defines an orthogonal analytical strategy , validating the compound's identity, purity, and stereochemistry by leveraging techniques with non-overlapping selectivity mechanisms.
The Orthogonality Matrix
True orthogonality implies that if Method A fails to detect an impurity due to a specific physical limitation (e.g., lack of UV chromophore), Method B will detect it via a different principle (e.g., volatility or mass-to-charge ratio).
Inorganic salts, residual solvents, non-UV active precursors.
Thermally unstable compounds, high MW aggregates.
100% Coverage of organic impurities.
Technique Comparison & Protocols
A. Chromatographic Purity: RP-HPLC vs. GC-FID
Objective: Quantify organic impurities and degradation products (e.g., the hydrolyzed free acid or de-benzylated amine).
Primary Method: Reverse-Phase HPLC (UV-Vis)
Rationale: The benzyl and phenyl groups provide strong UV absorption at 210–220 nm and 254 nm. The amine functionality requires pH control to prevent peak tailing.
Protocol:
Column: C18 (L1),
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).
Detection: 215 nm (max sensitivity), 254 nm (selectivity for aromatics).
Sample Diluent: 50:50 Water:Acetonitrile.
Orthogonal Method: Capillary GC-FID
Rationale: Confirms purity without bias from extinction coefficients. Crucial for detecting residual benzyl chloride (starting material) or ethanol (solvent) which may be transparent or elute in the void volume of HPLC.
Protocol:
Column: 5% Phenyl-arylene polymer (e.g., DB-5ms or HP-5),
.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C.
Oven Program: 50°C (hold 2 min)
20°C/min 300°C (hold 10 min).
Detector: FID @ 310°C.
B. Structural Identity: NMR vs. HRMS
Objective: Confirm the exact chemical structure and substitution pattern.
NMR (
H, C): Provides "local" connectivity.
Critical Signal: The quaternary
-carbon will not show a proton signal, but the ethyl group's methylene quartet and methyl triplet will show distinct diastereotopic splitting due to the chiral center.
HRMS (ESI-QTOF): Provides molecular formula confirmation.
Target Ion:
(Calculated for CHNO).
Fragmentation: Look for loss of ethyl ester (
Da) and tropylium ion formation ( 91) from the benzyl group.
C. Stereochemical Purity: Chiral HPLC vs. Polarimetry
Objective: The molecule has a chiral center at the quaternary
-carbon. Enantiomeric purity is critical for downstream pharmaceutical efficacy.
Primary Method: Chiral HPLC
Rationale: Direct separation and quantification of the unwanted enantiomer (typically <0.5% limit).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to suppress silanol interactions with the amine).
Mode: Isocratic.
Detection: 254 nm.
Orthogonal Method: Specific Optical Rotation (Polarimetry)
Rationale: A bulk property measurement. While less specific than HPLC, it serves as a rapid "pass/fail" ID test for gross errors (e.g., accidentally using the wrong starting enantiomer).
Limit:
must be established against a reference standard (typically in Ethanol or Methanol).
Workflow Visualization
The following diagram illustrates the decision matrix for selecting analytical methods based on the specific quality attribute being tested.
Caption: Orthogonal analytical workflow ensuring comprehensive coverage of purity, identity, and chirality.
Data Synthesis & Performance Metrics
Parameter
RP-HPLC (UV)
GC-FID
Chiral HPLC
Linearity ()
LOD (Limit of Detection)
~0.05%
~0.02%
~0.1%
Specificity
High for aromatics
High for volatiles
Specific to stereoisomers
Main Interference
Gradient baseline drift
Solvent peaks
Peak broadening
Self-Validating System Check
To ensure the trustworthiness of these protocols (E-E-A-T), every run must include:
System Suitability Standard: A mixture of the target compound and its known precursor (e.g., N-benzyl-2-ethyl-2-phenylglycine free acid) to demonstrate resolution (
).
Blank Injection: To prove no carryover, especially for the sticky amine functionality in GC.
References
Preparation of Remimazolam Intermediates
Source: WIPO (World Intellectual Property Organiz
Title: Process for the Preparation of Remimazolam and Solid State Forms of Remimazolam Salts (WO2018148361A1)
This guide outlines the technical protocols for the safe handling and disposal of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7).[1] This compound is a specialized biochemical intermediate, often utilize...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the safe handling and disposal of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester (CAS 1330183-23-7).[1] This compound is a specialized biochemical intermediate, often utilized in proteomics research and as an impurity standard in the synthesis of pharmaceutical agents like Trimebutine.
As a Senior Application Scientist, I have structured this guide to prioritize laboratory safety, regulatory compliance (EPA/RCRA), and environmental stewardship . Due to the niche nature of this compound, specific Safety Data Sheet (SDS) data is often sparse; therefore, this protocol applies analogous group hazard management principles, treating the substance with the caution reserved for bioactive organic amines and esters.
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the identity and physical state of the waste. This compound is typically a viscous oil or low-melting solid.[1]
Bioactivity: As a structural analog to pharmaceutical precursors, treat as potentially bioactive. Avoid inhalation of dusts or aerosols.[1]
Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong acids (hydrolysis of the ester).
Environmental: Do not allow release into drains or waterways. Organic amines can be toxic to aquatic life.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with 40 CFR Parts 260-273 (US EPA RCRA Regulations).[1]
Phase 1: Waste Segregation & Preparation
Objective: Prevent cross-contamination and dangerous reactions.
Isolate the Waste: Determine if the waste is pure substance (solid/oil) or in solution (e.g., HPLC waste).
Compatibility Check: Ensure the waste stream is Non-Halogenated Organic .
Do NOT mix with: Oxidizers (Peroxides, Nitrates), Strong Acids, or Halogenated solvents (DCM, Chloroform) unless the facility burns mixed solvents.
PPE Requirements:
Nitrile Gloves (Double gloving recommended for pure substance).
Safety Goggles (ANSI Z87.1).
Lab Coat (Buttoned).
Phase 2: Packaging & Containment
Objective: Secure containment for transport.
Container Selection:
Liquids/Solutions: Use Amber Glass or HDPE (High-Density Polyethylene) bottles with screw-top caps.[1]
Solids/Vials: Place original vials into a secondary wide-mouth HDPE jar or a clear plastic bio-hazard/chemical bag if small quantities.[1]
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1]
Sealing: Cap tightly. Parafilm is not a primary seal; use electrical tape around the cap if long-term storage is expected before pickup.[1]
Phase 3: Labeling (Critical for Compliance)
Objective: Clear communication for EHS and waste handlers.
Every container must carry a hazardous waste tag containing:
Full Chemical Name: "N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester" (Do not use abbreviations).
Hazard Checkboxes: [x] Irritant [x] Toxic.
Composition: If in solution, list the solvent % (e.g., "99% Methanol, <1% N-Benzyl-2-ethyl...").
Phase 4: Final Hand-off
Transfer the container to your facility's Satellite Accumulation Area (SAA) . Ensure the container is placed in secondary containment (tray) to capture potential leaks.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision process for disposing of this specific compound based on its physical state and mixture.
Figure 1: Decision tree for the segregation and packaging of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester waste streams.
Regulatory & Technical Context
RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA), this specific chemical is not listed on the P-list or U-list .[1] However, it must be characterized based on the mixture:
Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).
Toxicity: While not having a specific TC code, the "Generator Knowledge" rule dictates it be treated as toxic due to its amine functionality and biological activity profile.
Spill Response Mechanism
In the event of a minor spill (< 50 mL/g):
Evacuate the immediate area of unnecessary personnel.
Absorb liquid spills with vermiculite or a dedicated organic spill pad.[1]
Sweep solid spills carefully to avoid dust generation; use a damp paper towel to capture fine particles.[1]
Decontaminate the surface with a mild soap/water solution followed by an ethanol wipe.[1]
Dispose of all cleanup materials as hazardous solid waste (follow Phase 2 above).[1]
References
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1]
PubChem. (n.d.).[1] Compound Summary: Ethyl 2-(benzylamino)-2-phenylbutanoate.[1] National Library of Medicine.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]
Personal protective equipment for handling N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Executive Summary & Chemical Profile Objective: To establish a self-validating safety protocol for the handling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This compound is a specialized pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Objective: To establish a self-validating safety protocol for the handling of N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester . This compound is a specialized pharmaceutical intermediate, sharing structural characteristics with benzylamines and amino acid esters.
Scientific Rationale (Read-Across Methodology):
As specific toxicological data for this exact substituted ester is often proprietary or limited, this guide utilizes the "Read-Across" principle validated by ECHA and OSHA. We derive safety margins from its structural analogs—specifically N-Benzylglycine ethyl ester (CAS 6436-90-4) and N-Phenylglycine ethyl ester (CAS 2216-92-4).
Hazard Profile (Derived):
Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory Irritation (H335).
Functional Group Hazards:
Benzyl/Amine Moiety: Potential sensitizer and irritant to mucous membranes.
Ethyl Ester:[1][2][3][4][5] Hydrolysis in vivo may release ethanol and the corresponding amino acid; generally lower acute toxicity but lipophilic nature aids skin permeation.
PPE Selection Matrix
This matrix dictates the required protection based on the operational scale.[6]
Operation Scale
Respiratory Protection
Dermal Protection (Hands)
Eye/Face Protection
Body Protection
Analytical (<100 mg)(Weighing, HPLC prep)
Level 1: Fume hood sufficient. If open bench: N95 mask.
Single-layer Nitrile (0.11 mm, min. break >30 min)
Chem-Block Laminate (e.g., Silver Shield®) or Thick Nitrile (>0.3 mm)
Face Shield +Chemical Goggles
Tyvek® Coverall +Sleeve Covers
Technical Justification & Protocol Logic
A. Dermal Defense: The Permeation Logic
Standard latex gloves are insufficient for organic esters. The lipophilic ethyl ester group facilitates permeation through natural rubber.
Recommendation:Nitrile Butadiene Rubber (NBR) is the standard.
Causality: NBR provides superior resistance to the aliphatic hydrocarbon chains and the ester functionality compared to latex.
Self-Validation: Check gloves for "tackiness" or discoloration immediately after contact. If the glove swells, the ester has compromised the polymer matrix.
B. Respiratory Defense: The Volatility Factor
While the "2-ethyl-2-phenyl" substitution adds steric bulk and lowers volatility compared to smaller glycine esters, the benzyl amine component can generate irritating vapors, especially if heated or acid-hydrolyzed.
Protocol: Use Organic Vapor (OV) cartridges paired with P100 particulate filters. The OV component captures amine vapors; the P100 captures solid particulates during weighing.
Visualized Workflows
Diagram 1: PPE Decision Logic
This decision tree ensures researchers select the correct gear before opening the bottle.
Caption: Logical flow for determining PPE requirements based on physical state and engineering controls.
Diagram 2: Donning & Doffing Sequence
Proper removal (doffing) is critical to prevent secondary exposure from contaminated surfaces.
Caption: Step-by-step workflow for donning (putting on) and doffing (taking off) PPE to minimize contamination.
Operational Protocols
Protocol A: Handling Spills (Solid/Liquid)
Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.
Up-Armor: Don Level 3 PPE (Respirator + Double Gloves + Goggles).
Contain:
If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
If Liquid: Use a vermiculite or sand dam. Do not use combustible materials (sawdust) as benzyl esters can be flammable.
Decontaminate: Clean surface with 10% soap solution followed by water.
Disposal: Label waste as "Hazardous Waste: Organic Ester/Amine."
Protocol B: Glove Inspection (Self-Validating)
Before trusting your gloves:
Air Test: Inflate the glove slightly and roll the cuff to trap air. Listen/feel for leaks.
Visual Check: Look for "pinholes" between fingers.
During Use: If you see a "wet" spot appear on the glove surface (permeation breakthrough), STOP . Remove gloves immediately, wash hands, and re-glove.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 6436-90-4. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]